Product packaging for Phenyl methacrylate(Cat. No.:CAS No. 2177-70-0)

Phenyl methacrylate

Katalognummer: B1216873
CAS-Nummer: 2177-70-0
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: QIWKUEJZZCOPFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B1216873 Phenyl methacrylate CAS No. 2177-70-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

phenyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWKUEJZZCOPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25189-01-9
Record name Poly(phenyl methacrylate)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3062233
Record name Phenyl methacrylate
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2177-70-0
Record name Phenyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, phenyl ester
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Record name Phenyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, phenyl ester
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Record name Phenyl methacrylate
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Record name Phenyl methacrylate
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Foundational & Exploratory

What are the physical properties of Phenyl methacrylate monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Phenyl methacrylate (PMA) monomer. This crucial information is intended to support researchers, scientists, and professionals in the fields of drug development, polymer chemistry, and materials science in their research and development activities.

Core Physical Properties

This compound is an ester of methacrylic acid and phenol, presenting as a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is a monomer that can undergo polymerization to form poly(this compound), a polymer with applications in coatings, adhesives, and optical materials due to its high refractive index and good mechanical strength.[1][2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound monomer compiled from various sources.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C₁₀H₁₀O₂--[1][3]
Molecular Weight 162.19 g/mol -
Appearance Colorless to pale yellow liquid--
Odor Sweet, fruity--
Density 1.046 - 1.052g/cm³at 25 °C
Melting Point 17°C-
Boiling Point 249.3°Cat 760 mmHg
95 - 100°Cat 16 mmHg
115 - 118°Cat 10 mmHg
Flash Point 97.1°C-
60°Cclosed cup
Refractive Index 1.511 - 1.512-at 20 °C
Solubility Insoluble in water--
Soluble in organic solvents (e.g., ethanol, acetone)--
Vapor Pressure 0.0231mmHgat 25 °C

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in publicly accessible literature. These properties are typically determined using standardized methods, such as those established by ASTM International or the International Organization for Standardization (ISO). For instance:

  • Density is often measured using a pycnometer or a digital density meter.

  • Boiling Point at atmospheric and reduced pressures is determined using distillation apparatus in accordance with standard laboratory techniques.

  • Refractive Index is typically measured using a refractometer, such as an Abbe refractometer.

  • Flash Point is determined using either an open-cup or closed-cup apparatus, following standardized procedures to ensure safety and accuracy.

For precise and reproducible measurements, it is imperative for researchers to consult and adhere to these established standard operating procedures.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound monomer.

G cluster_0 This compound Monomer Sample cluster_1 Spectroscopic & Basic Analysis cluster_2 Quantitative Physical Measurements cluster_3 Data Compilation & Analysis Sample Initial Sample Appearance Visual Inspection (Color, Clarity) Sample->Appearance Odor Olfactory Analysis Sample->Odor Density Density Measurement Sample->Density MeltingPoint Melting Point Determination Sample->MeltingPoint BoilingPoint Boiling Point Determination Sample->BoilingPoint RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex FlashPoint Flash Point Test Sample->FlashPoint Solubility Solubility Assessment Sample->Solubility Data Compile & Tabulate Data Appearance->Data Odor->Data Density->Data MeltingPoint->Data BoilingPoint->Data RefractiveIndex->Data FlashPoint->Data Solubility->Data

Caption: Workflow for Physical Characterization of this compound Monomer.

References

Phenyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2177-70-0 Molecular Formula: C10H10O2

This technical guide provides an in-depth overview of phenyl methacrylate (PMA), a versatile aromatic monomer, for researchers, scientists, and professionals in drug development. It covers its fundamental properties, synthesis, polymerization, and key applications, with a focus on its role in biomaterials and drug delivery systems.

Core Properties and Specifications

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 162.19 g/mol [1]
Density 1.052 g/mL at 25 °C[2]
Boiling Point 95-100 °C at 16 mmHg[2]
Melting Point 17 °C
Refractive Index n20/D 1.512
Water Solubility Not miscible or difficult to mix
Flash Point 140 °F

Synthesis of this compound

This compound is typically synthesized via an esterification reaction between methacryloyl chloride and phenol. Another method involves the dehydration reaction of methacrylic acid with a compound containing a phenolic hydroxyl group in the presence of an acid catalyst.

Experimental Protocol: Esterification of Phenol

This protocol describes the synthesis of this compound from phenol and methacryloyl chloride.

Materials:

  • Phenol (1.0 equivalent)

  • Methacryloyl chloride (1.1 equivalents)

  • Anhydrous dichloromethane

  • Triethylamine (1.2 equivalents)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Under dry reaction conditions, mix phenol and methacryloyl chloride in anhydrous dichloromethane.

  • Add triethylamine as a base to the mixture.

  • Stir the reaction mixture for 12 hours at room temperature.

  • After the reaction is complete, wash the organic phase with dilute hydrochloric acid to remove any unreacted base.

  • Subsequently, wash the organic phase with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield pure this compound.

Polymerization of this compound

Poly(this compound) (PPMA) can be synthesized through various polymerization techniques, including free-radical and anionic polymerization. The polymerization method significantly influences the stereostructure and properties of the resulting polymer.

Free-Radical Polymerization

Free-radical polymerization of PMA typically yields a predominantly syndiotactic polymer. This method is widely used due to its simplicity and tolerance to various functional groups.

Anionic Polymerization

Anionic polymerization of PMA can produce highly isotactic polymers when conducted in non-polar solvents like toluene. Conversely, using a polar solvent such as tetrahydrofuran (THF) results in a syndiotactic polymer. This technique allows for greater control over the polymer's molecular weight and architecture.

Characterization of Poly(this compound)

The properties of PPMA are crucial for its application in various fields. Key characterization parameters include its thermal and mechanical properties.

PropertyDescriptionReference
Glass Transition Temperature (Tg) The Tg of syndiotactic PPMA is generally higher than that of the isotactic form. A typical reported value for the polymer is 110 °C.
Density The density of poly(this compound) is approximately 1.210 g/cm³ at 20 °C.

Applications in Research and Drug Development

The unique properties of PMA and its polymers make them valuable materials in biomedical and dental applications.

Dental Materials

Copolymers containing this compound are utilized in dental restorative materials. The composition of these resins is critical to their mechanical and physical properties. For instance, the addition of cross-linking comonomers can enhance the degree of conversion and the glass transition temperature of the final copolymer, potentially improving the durability of dental restorations.

Biomedical Applications and Drug Delivery

While research on this compound itself in drug delivery is specific, the broader class of polymethacrylates is extensively studied for biomedical applications. These polymers are used in the formulation of nanoparticles and microparticles for controlled drug release. The properties of these delivery systems, such as drug loading and release kinetics, are tailored by copolymerizing with functional monomers.

Experimental Workflow for Copolymer Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of a copolymer containing this compound for potential use in dental or biomedical applications.

G cluster_synthesis Copolymer Synthesis cluster_characterization Polymer Characterization cluster_application Application-Specific Evaluation Monomers This compound & Co-monomer(s) Polymerization Polymerization Reaction (e.g., Free Radical) Monomers->Polymerization Initiator Initiator (e.g., AIBN, BPO) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification & Isolation Polymerization->Purification Copolymer Purified Copolymer Structural Structural Analysis (NMR, FTIR) Copolymer->Structural Thermal Thermal Analysis (DSC, TGA) Copolymer->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Copolymer->Mechanical Formulation Formulation (e.g., Nanoparticles, Dental Resin) Copolymer->Formulation Performance Performance Testing (e.g., Drug Release, Biocompatibility) Formulation->Performance

General workflow for this compound copolymer synthesis and evaluation.

This guide provides a foundational understanding of this compound for its application in research and development. Further exploration into specific copolymers and formulations will be necessary to tailor its properties for desired applications.

References

An In-depth Technical Guide to Phenyl Methacrylate Monomer: Purity and Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl methacrylate (PMA), a versatile monomer utilized in the synthesis of high-performance polymers with applications in optical materials, coatings, and biomedical devices. The guide focuses on the critical aspects of monomer purity, methods of stabilization, and the analytical protocols required for its characterization. Ensuring the purity and stability of PMA is paramount for achieving desired polymer properties and ensuring reproducibility in research and manufacturing.

This compound: Properties and Purity Specifications

This compound (C₁₀H₁₀O₂) is a methacrylate ester featuring an aromatic phenyl group, which imparts properties such as high refractive index, excellent chemical resistance, and UV stability to its polymers.[1] Commercially available PMA is typically offered at various purity grades, and understanding these specifications is crucial for its application.

Typical Purity and Impurity Profile

The purity of this compound monomer is a critical parameter that directly influences polymerization kinetics and the final properties of the polymer. Suppliers typically provide PMA with purities ranging from 90% to over 97%.[1][2] Common impurities can include starting materials from synthesis, such as phenol and methacryloyl chloride, or byproducts like methacrylic acid.[2][3]

Table 1: this compound Purity Specifications and Physical Properties

ParameterTypical ValueSource
Chemical Purity ≥ 90% - 97%
Common Impurities Phenol, Acryloyl Chloride
Appearance Clear Oil / Liquid
Molecular Weight 162.19 g/mol
Boiling Point 95-100 °C / 16 mmHg
Density 1.052 g/mL at 25 °C
Refractive Index (n20/D) 1.512
Flash Point 60 °C (140 °F) - closed cup

Stabilization of this compound Monomer

Like other methacrylate monomers, PMA has a tendency to undergo spontaneous, and often rapid, free-radical polymerization, especially when exposed to heat, light, or contaminants. To prevent premature polymerization during transport and storage, a small amount of an inhibitor is added.

Common Stabilizers and Concentrations

A variety of inhibitors are used for stabilizing methacrylate monomers. The choice of inhibitor and its concentration depends on the required shelf-life and the intended application. For many methacrylates, phenolic compounds are the inhibitors of choice, often requiring the presence of dissolved oxygen to be effective.

Table 2: Common Stabilizers for Methacrylate Monomers

StabilizerAbbreviationTypical ConcentrationMechanism
Hydroquinone monomethyl etherMEHQ15 - 1000 ppmRadical Scavenger (requires O₂)
HydroquinoneHQ50 - 1000 ppmRadical Scavenger (requires O₂)
4-tert-ButylcatecholTBC50 - 1000 ppmRadical Scavenger (requires O₂)
PhenothiazinePTZ10 - 500 ppmRadical Scavenger (effective without O₂)
2-tert-butyl-4,6-dimethylphenolTopanol-A100 - 1000 ppmRadical Scavenger

Note: While these are common for methacrylates, the specific inhibitor in a given batch of this compound should be confirmed from the supplier's documentation. One supplier notes a concentration of ~100 ppm inhibitor in their product.

Mechanism of Stabilization

Free-radical polymerization is a chain reaction involving three key stages: initiation, propagation, and termination. Inhibitors function by interrupting this chain reaction, typically by reacting with the initial free radicals or the propagating polymer radicals to form stable, non-reactive species.

Initiation: Free radicals (R•) are formed from an initiator or spontaneously. I → 2R• R• + M → RM• (where M is the monomer)

Propagation: The radical chain grows by adding monomer units. RM• + M → RM₂• → ... → RMₙ•

Termination: The growing chains are terminated. RMₙ• + RMₘ• → Pₙ₊ₘ (Combination) or Pₙ + Pₘ (Disproportionation)

Phenolic inhibitors, like MEHQ and HQ, work in synergy with oxygen. An initial radical (R•) reacts with dissolved oxygen to form a peroxy radical (ROO•), which is more stable. The phenolic inhibitor (ArOH) then donates a hydrogen atom to this peroxy radical, terminating the chain and forming a stable phenoxyl radical that does not initiate further polymerization.

Phenothiazine (PTZ) is a highly effective inhibitor that can scavenge radicals directly and is capable of functioning in both aerobic and anaerobic (oxygen-depleted) conditions.

GC_Analysis_Workflow start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare PMA Sample Solution start->prep_sample inject Inject into GC-FID prep_std->inject prep_sample->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity using Calibration Curve integrate->calculate report Report Results calculate->report Inhibitor_Removal_Workflow start Inhibited PMA Monomer method_choice Choose Removal Method start->method_choice pack_column Pack Column with Basic Alumina method_choice->pack_column Column Chromatography wash_naoh Wash with 5% NaOH in Separatory Funnel method_choice->wash_naoh Caustic Wash elute_monomer Elute Monomer Through Column pack_column->elute_monomer collect_purified Collect Purified Monomer elute_monomer->collect_purified end_node Use Immediately (Do Not Store) collect_purified->end_node wash_water Wash with DI Water wash_naoh->wash_water dry_monomer Dry with Anhydrous MgSO₄ or Na₂SO₄ wash_water->dry_monomer filter_monomer Filter to Remove Drying Agent dry_monomer->filter_monomer filter_monomer->end_node

References

Fundamental reactivity of the Phenyl methacrylate vinyl group

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Fundamental Reactivity of the Phenyl Methacrylate Vinyl Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core reactivity of the vinyl group in this compound (PMA). It is intended for researchers, scientists, and drug development professionals who utilize methacrylate-based polymers in their work. The content covers the monomer's behavior in polymerization reactions, its susceptibility to addition reactions, and the practical methodologies for characterizing its reactivity. This information is crucial for designing and synthesizing polymers with tailored properties for advanced applications, including drug delivery systems, biomaterials, and specialty coatings.

Reactivity in Polymerization

The reactivity of the this compound vinyl group is central to its polymerization behavior, dictating the kinetics of homopolymerization and the microstructure of copolymers. The bulky, electron-withdrawing phenyl group influences the stereochemistry of propagation and the stability of the resulting polymer.

Homopolymerization Kinetics

This compound readily undergoes free-radical polymerization. The overall rate of polymerization is governed by the rate constants of initiation, propagation (k_p), and termination (k_t). While specific, benchmarked kinetic parameters for this compound are not widely reported in recent literature, its reactivity can be understood in the context of other well-studied methacrylates, such as methyl methacrylate (MMA).

The propagation step involves the addition of a monomer molecule to a growing polymer radical. The rate of this reaction is influenced by both steric and electronic factors. The bulky phenyl group may sterically hinder the approach of the monomer to the radical chain end, potentially leading to a lower k_p value compared to smaller alkyl methacrylates. Conversely, the radical on the terminal unit is stabilized by the α-methyl group, a characteristic feature of all methacrylates that generally results in lower propagation rates compared to their acrylate counterparts[1].

Termination, the process by which two growing radicals annihilate each other, is also affected by steric hindrance. The mobility of the macroradical chain ends is a key factor, and the presence of bulky phenyl groups can reduce the rate of termination (k_t), particularly at higher conversions (the gel effect)[2].

Table 1: Benchmark Kinetic Parameters for Methyl Methacrylate (MMA) Radical Polymerization (for Comparison) Data serves as a baseline for understanding general methacrylate reactivity.

ParameterValueConditionsReference
Propagation Rate Constant (k_p)
Arrhenius Activation Energy (E_a)22.4 kJ·mol⁻¹Bulk Polymerization[3]
Arrhenius Pre-exponential Factor (A)2.64 x 10⁶ L·mol⁻¹·s⁻¹Bulk Polymerization[3]
Termination Rate Constant (k_t) ~1 x 10⁷ L·mol⁻¹·s⁻¹Low conversion, 40 °C, Bulk[2]

The workflow for free-radical polymerization is a sequential process involving initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (k_t) I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (k_d) RM Initiated Chain (R-M•) R->RM Addition to Monomer Mn Growing Chain (R-M_n•) RM->Mn Mn1 Elongated Chain (R-M_{n+1}•) Mn->Mn1 Chain Growth (k_p) Mn_term Growing Chain (R-M_n•) Mn1->Mn_term P_comb Dead Polymer (Combination) Mn_term->P_comb P_disp Dead Polymers (Disproportionation) Mn_term->P_disp Mm_term Another Chain (R-M_m•) Mm_term->P_comb Mm_term->P_disp

Caption: Workflow of the free-radical polymerization process.

Reactivity in Copolymerization

In drug development, copolymers are often synthesized to achieve a precise balance of properties (e.g., hydrophilicity, solubility at different pH values, thermal stability). The incorporation of this compound into a copolymer chain is governed by its reactivity ratios (r₁ and r₂) relative to a comonomer (M₂).

The copolymer composition is described by the Mayo-Lewis equation: d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

  • r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer (homo-propagation) to the rate constant of it adding an M₂ monomer (cross-propagation).

  • r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ to the rate constant of it adding an M₁.

  • If r₁ > 1 , the growing chain prefers to add its own monomer type.

  • If r₁ < 1 , the growing chain prefers to add the other monomer.

  • If r₁r₂ ≈ 1 , a random copolymer is formed.

  • If r₁r₂ ≈ 0 (with both r₁ and r₂ close to 0), an alternating copolymer is favored.

While specific data for this compound is scarce, values for a structurally similar monomer, [(4-isopropylphenyl) oxycarbonyl] methyl methacrylate (IPPOMMA, M₂), copolymerized with methyl methacrylate (MMA, M₁), have been reported. These can serve as an estimate for the behavior of phenyl-substituted methacrylates. For context, the widely studied styrene/MMA system is also included.

Table 2: Monomer Reactivity Ratios for Selected Methacrylate Systems

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁r₂Copolymer TypeReference
Methyl Methacrylate (MMA)IPPOMMA*0.761.080.82Nearly Random
Styrene (St)Methyl Methacrylate (MMA)0.520.460.24Random/Alternating

*IPPOMMA = [(4-isopropylphenyl) oxycarbonyl] methyl methacrylate

The four propagation steps in a binary copolymerization system determine the final polymer microstructure.

G M1_radical ~M₁• M1_radical->M1_radical k₁₁ (Homo-propagation) M2_radical ~M₂• M1_radical->M2_radical k₁₂ (Cross-propagation) M2_radical->M1_radical k₂₁ (Cross-propagation) M2_radical->M2_radical k₂₂ (Homo-propagation) M1_monomer M₁ M1_monomer->invis_m11 M1_monomer->invis_m21 M2_monomer M₂ M2_monomer->invis_m12 M2_monomer->invis_m22

Caption: The four propagation reactions in a binary copolymerization.

Chemical Reactions of the Vinyl Group

Beyond polymerization, the electron-deficient double bond of the this compound vinyl group can participate in other chemical reactions, most notably Michael additions. This reactivity allows for post-polymerization modification, which is a powerful tool for creating functional biomaterials and drug carriers.

Thiol-Michael Addition

The Thiol-Michael addition is a conjugate addition of a nucleophilic thiol to the β-carbon of the methacrylate's α,β-unsaturated carbonyl system. This reaction is highly efficient and often considered a "click" reaction due to its high yields, mild reaction conditions, and lack of byproducts. It can be catalyzed by either a base or a nucleophile (e.g., a phosphine).

The general reactivity for Michael acceptors is acrylates > methacrylates, due to the steric hindrance and electron-donating effect of the α-methyl group in methacrylates, which slightly deactivates the double bond. The reaction is critical for creating hydrogels, functionalizing surfaces, and conjugating biomolecules to polymer backbones.

G cluster_reactants cluster_mechanism PMA This compound (Michael Acceptor) Enolate Enolate Intermediate Thiol Thiol (R-SH) (Michael Donor) Thiolate Thiolate Anion (R-S⁻) Catalyst Catalyst (Base or Nucleophile) Catalyst->Thiolate 1. Deprotonation Thiolate->Enolate 2. Nucleophilic Attack on β-carbon Product Thioether Product Enolate->Product 3. Protonation

Caption: Mechanism of the base-catalyzed Thiol-Michael addition.

Experimental Protocols

Accurate determination of reactivity is fundamental to polymer design. The following section details a generalized protocol for determining monomer reactivity ratios.

Protocol: Determination of Monomer Reactivity Ratios

This protocol outlines the free-radical copolymerization of this compound (M₁) with a comonomer (M₂) at various feed ratios, followed by analysis to determine the reactivity ratios r₁ and r₂ using the Kelen-Tüdös method.

Materials:

  • This compound (M₁), inhibitor removed

  • Comonomer (e.g., Styrene or MMA) (M₂), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (e.g., Toluene or 1,4-Dioxane), anhydrous

  • Precipitating solvent (e.g., Methanol)

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • Schlenk flasks, syringes, nitrogen line, oil bath

Procedure:

  • Preparation of Monomer Feeds: Prepare a series of five to seven monomer feed compositions with varying molar ratios of M₁ to M₂ (e.g., 90:10, 70:30, 50:50, 30:70, 10:90). The total monomer concentration should be kept constant for all experiments.

  • Polymerization: a. For each feed ratio, add the required amounts of M₁, M₂, solvent, and AIBN initiator (typically ~0.1-0.5 mol% relative to total monomers) to a Schlenk flask. b. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-70 °C). d. Allow the polymerization to proceed to low conversion (<10%). This is critical to ensure the monomer feed composition remains relatively constant. The time will depend on the system and should be determined empirically (e.g., 1-2 hours). e. Quench the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Polymer Isolation and Purification: a. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a stirred non-solvent (e.g., methanol). b. Collect the precipitated polymer by filtration. c. Redissolve the polymer in a small amount of solvent and re-precipitate it to remove any unreacted monomers. Repeat this step twice. d. Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Copolymer Composition Analysis (¹H NMR): a. Accurately weigh and dissolve a sample of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). b. Acquire the ¹H NMR spectrum. c. Identify characteristic, non-overlapping peaks corresponding to each monomer unit. For PMA, the aromatic protons (δ ≈ 7.0-7.4 ppm) are distinct. For MMA, the methoxy protons (-OCH₃, δ ≈ 3.6 ppm) are a reliable signal. d. Integrate the areas of these characteristic peaks. e. Calculate the molar fraction of each monomer in the copolymer (F₁ and F₂) using the integral values normalized by the number of protons they represent.

  • Calculation of Reactivity Ratios (Kelen-Tüdös Method): a. The Kelen-Tüdös equation is a linearization method used to determine reactivity ratios from low-conversion data. b. For each experiment, calculate the parameters G, H, η (eta), and ξ (xi). c. Plot η versus ξ. The data should form a straight line. d. The y-intercept (when ξ = 1) gives r₁, and the x-intercept (when ξ = 0) gives -r₂/α. The value of r₂ can then be easily calculated.

The logical workflow for this experimental protocol involves careful preparation, controlled reaction, and precise analysis.

G start Start prep Prepare 5-7 Monomer Feed Ratios (M₁:M₂) start->prep rxn Polymerize each feed to low conversion (<10%) prep->rxn isolate Isolate and Purify Copolymer Samples rxn->isolate nmr Determine Copolymer Composition (F₁) via ¹H NMR Analysis isolate->nmr calc Calculate Kelen-Tüdös Parameters (η, ξ) nmr->calc plot Plot η vs. ξ and Perform Linear Fit calc->plot results Determine r₁ and r₂ from Intercepts plot->results end_node End results->end_node

Caption: Experimental workflow for reactivity ratio determination.

Relevance in Drug Development

The reactivity of the this compound vinyl group directly impacts the physicochemical properties of the resulting polymers, making it a key consideration in the design of drug delivery systems.

  • Hydrophobicity and Drug Encapsulation: The hydrophobic phenyl group increases the nonpolar character of the polymer. In copolymers with hydrophilic monomers, PMA can be used to tune the hydrophilic-lipophilic balance (HLB). This is critical for creating amphiphilic block copolymers that self-assemble into micelles or nanoparticles capable of encapsulating poorly water-soluble drugs.

  • Controlled Release: Copolymers containing PMA can be designed to be pH-responsive. For instance, copolymerization with methacrylic acid yields polymers that are insoluble in the low pH of the stomach but dissolve in the more neutral pH of the intestine, enabling enteric coating and targeted drug release.

  • Bioconjugation: The ability of the vinyl group to undergo Thiol-Michael addition post-polymerization allows for the covalent attachment of targeting ligands, peptides, or other bioactive molecules to the polymer carrier, enhancing the specificity and efficacy of the drug delivery system.

  • Thermal and Mechanical Properties: The rigidity of the phenyl ring contributes to a higher glass transition temperature (T_g) in polymers. This enhances the thermal stability and mechanical strength of polymer matrices used in solid dosage forms or medical devices.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of Phenyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the free radical polymerization of Phenyl methacrylate (PMA). This document covers conventional methods such as bulk, solution, suspension, and emulsion polymerization, as well as controlled radical polymerization (CRP) techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).

Introduction to Poly(this compound) and its Applications

Poly(this compound) (PPMA) is a vinyl polymer with a bulky phenyl group attached to the ester, which imparts unique properties such as high refractive index, good thermal stability, and hydrophobicity. These characteristics make PPMA and its copolymers valuable in various fields, including optics, coatings, and importantly, in biomedical applications. In drug development, PPMA-based polymers are explored for creating nanoparticles, microparticles, and matrices for controlled and targeted drug delivery. The hydrophobic nature of PPMA can be advantageous for encapsulating hydrophobic drugs, while copolymerization with functional monomers can introduce stimuli-responsive properties, such as pH-sensitivity, for triggered drug release.[1][2]

Conventional Free Radical Polymerization Techniques

Conventional free radical polymerization is a widely used method for synthesizing a variety of polymers. The process involves three main steps: initiation, propagation, and termination.[3]

Diagram of Conventional Free Radical Polymerization Mechanism

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM Addition to Monomer M Monomer (M) RM1 RM• RMnM RMnM• RM1->RMnM Addition of n Monomers M1 M RMnM1 RMnM• P Dead Polymer RMnM1->P Combination or Disproportionation RMnM2 RMmM• RMnM2->P

Caption: General mechanism of free radical polymerization.

Bulk Polymerization

Bulk polymerization is carried out with only the monomer and a monomer-soluble initiator.[4] This method yields a polymer with high purity but can be challenging to control due to the Trommsdorff effect (autoacceleration), leading to a broad molecular weight distribution.

Experimental Protocol: Bulk Polymerization of this compound

  • Materials:

    • This compound (PMA), inhibitor removed by passing through a column of basic alumina.

    • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO).

  • Procedure:

    • Place a known amount of purified PMA monomer into a reaction vessel (e.g., a sealed ampoule or a reactor with a nitrogen inlet).

    • Add the initiator (e.g., 0.1-1.0 mol% relative to the monomer).

    • Degas the mixture by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.

    • Seal the vessel and immerse it in a preheated oil bath at a controlled temperature (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for a specified time (e.g., several hours to days).

    • The resulting solid polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran (THF) or toluene) and precipitated in a non-solvent (e.g., methanol or hexane) to purify it.

    • Dry the polymer in a vacuum oven until a constant weight is achieved.

Solution Polymerization

In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture.

Experimental Protocol: Solution Polymerization of this compound

  • Materials:

    • This compound (PMA), inhibitor removed.

    • Initiator: AIBN or BPO.

    • Solvent: Toluene, benzene, or dimethylformamide (DMF).[5]

  • Procedure:

    • In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the PMA monomer in the chosen solvent (e.g., 50% w/v).

    • Add the initiator (e.g., 0.5-2.0 mol% relative to the monomer).

    • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN in DMF) with constant stirring.

    • Maintain the reaction for a predetermined time (e.g., 4-24 hours).

    • After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

    • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

Suspension Polymerization

Suspension polymerization is a heterogeneous technique where monomer droplets are dispersed in an immiscible liquid (usually water) with the aid of a suspending agent. Polymerization occurs within these individual droplets.

Experimental Protocol: Suspension Polymerization of this compound

  • Materials:

    • This compound (PMA), inhibitor removed.

    • Initiator: BPO or another oil-soluble initiator.

    • Suspending agent: Poly(vinyl alcohol) (PVA) or gelatin.

    • Aqueous phase: Deionized water.

  • Procedure:

    • Prepare an aqueous solution of the suspending agent (e.g., 1 wt% PVA in deionized water) in a baffled reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.

    • Prepare the organic phase by dissolving the initiator (e.g., 0.5-1.0 wt% based on monomer) in the PMA monomer.

    • Add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets.

    • Purge the reactor with nitrogen for 30 minutes.

    • Heat the reactor to the desired temperature (e.g., 80-90 °C) and maintain constant stirring to prevent droplet coalescence.

    • After the polymerization is complete (typically several hours), cool the reactor.

    • The resulting polymer beads can be collected by filtration, washed thoroughly with water to remove the suspending agent, and then dried.

Emulsion Polymerization

Emulsion polymerization is another heterogeneous technique where the monomer is emulsified in an aqueous medium using a surfactant to form micelles. A water-soluble initiator is used, and polymerization primarily occurs within these micelles.

Experimental Protocol: Emulsion Polymerization of this compound

  • Materials:

    • This compound (PMA), inhibitor removed.

    • Initiator: Potassium persulfate (KPS) or ammonium persulfate (APS).

    • Surfactant (Emulsifier): Sodium dodecyl sulfate (SDS).

    • Aqueous phase: Deionized water.

  • Procedure:

    • In a reaction vessel, dissolve the surfactant (e.g., 1-3 wt% based on the aqueous phase) in deionized water to form a micellar solution.

    • Add the PMA monomer to the surfactant solution and stir to form an emulsion.

    • Deoxygenate the emulsion by purging with nitrogen.

    • Heat the emulsion to the reaction temperature (e.g., 50-70 °C).

    • Add the water-soluble initiator to start the polymerization.

    • Continue the reaction with stirring for several hours.

    • The resulting polymer latex can be coagulated by adding a salt solution (e.g., NaCl or CaCl2) or by freezing and thawing.

    • The coagulated polymer is then filtered, washed with water, and dried.

Controlled Radical Polymerization (CRP) Techniques

CRP methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Diagram of a Generalized CRP Workflow

CRP_Workflow start Prepare Reaction Mixture (Monomer, Initiator, Catalyst/CTA, Solvent) deoxygenate Deoxygenate (Freeze-Pump-Thaw or N2 Purge) start->deoxygenate polymerize Polymerize at Controlled Temperature deoxygenate->polymerize monitor Monitor Conversion (e.g., NMR, GC) polymerize->monitor monitor->polymerize Continue terminate Terminate Reaction (e.g., expose to air, cool) monitor->terminate Desired Conversion purify Purify Polymer (Precipitation, Dialysis) terminate->purify characterize Characterize Polymer (GPC, NMR, etc.) purify->characterize

Caption: A generalized experimental workflow for CRP.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.

Experimental Protocol: ATRP of this compound

  • Materials:

    • This compound (PMA), inhibitor removed.

    • Initiator: Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide.

    • Catalyst: Copper(I) bromide (CuBr).

    • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

    • Solvent: Anisole or toluene.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add CuBr and the solvent.

    • Add the PMDETA ligand and stir until the catalyst complex forms.

    • Add the PMA monomer.

    • Initiate the polymerization by adding the EBiB initiator.

    • Immerse the flask in a preheated oil bath (e.g., 90 °C).

    • Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

    • Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst.

    • Dilute the mixture with a suitable solvent (e.g., THF), pass it through a column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a non-solvent.

    • Dry the polymer under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that uses a chain transfer agent (CTA) to control the polymerization.

Experimental Protocol: RAFT Polymerization of this compound

  • Materials:

    • This compound (PMA), inhibitor removed.

    • Initiator: AIBN.

    • RAFT Agent (CTA): e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

    • Solvent: Benzene, toluene, or 1,4-dioxane.

  • Procedure:

    • In a reaction vessel, dissolve the PMA monomer, RAFT agent, and AIBN initiator in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated (e.g., 100:1:0.1).

    • Deoxygenate the solution by freeze-pump-thaw cycles or by purging with nitrogen.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

    • Monitor the polymerization progress over time.

    • Quench the reaction by cooling and exposing it to air.

    • Purify the polymer by precipitation in a non-solvent.

    • Dry the polymer under vacuum.

Nitroxide-Mediated Polymerization (NMP)

NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, thereby controlling the polymerization. While NMP is highly effective for styrenic monomers, its application to methacrylates can be more challenging.

Experimental Protocol: NMP of this compound (Copolymerization Approach)

A common strategy for the NMP of methacrylates is to copolymerize them with a small amount of a "controlling" comonomer, such as styrene.

  • Materials:

    • This compound (PMA), inhibitor removed.

    • Controlling comonomer: Styrene.

    • Alkoxyamine initiator: e.g., N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-2-propyl) hydroxylamine (BlocBuilder).

    • Solvent: Dioxane or bulk.

  • Procedure:

    • Combine PMA, styrene (e.g., 5-10 mol%), and the alkoxyamine initiator in a reaction vessel.

    • Degas the mixture thoroughly.

    • Heat the reaction to a high temperature (e.g., 120 °C).

    • Allow the polymerization to proceed for the desired time.

    • Cool the reaction to terminate.

    • Dissolve the polymer in a suitable solvent and purify by precipitation.

    • Dry the polymer under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative data for the polymerization of methacrylates using different techniques. Note that specific results for this compound may vary, and the data for Methyl methacrylate (MMA) are often used as a reference.

Table 1: Conventional Free Radical Polymerization of Methacrylates

Polymerization TechniqueMonomerInitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
BulkMMABPO702~80>100,000>2.0
SolutionMMAAIBN6069550,000-100,0001.8-2.5
SuspensionMMABPO854>90100,000-500,0002.0-4.0
EmulsionMMAKPS704>95>500,000>2.0

Table 2: Controlled Radical Polymerization of Methacrylates

Polymerization TechniqueMonomerInitiator/Catalyst/CTATemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
ATRPMMAEBiB/CuBr/PMDETA902.57923,0001.45
RAFTMMAAIBN/Dithiobenzoate6015~9020,000<1.2
NMP (with Styrene)MMABlocBuilder1204~6030,0001.3-1.5

Applications in Drug Development

Polymers and copolymers of this compound hold promise in the field of drug delivery due to their tunable properties.

  • Nanoparticle-based Drug Delivery: PPMA and its copolymers can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. The hydrophobic nature of PPMA is suitable for loading poorly water-soluble drugs. Surface modification of these nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can improve their stability in biological fluids and prolong circulation time.

  • pH-Responsive Systems: Copolymerizing PMA with monomers containing ionizable groups, such as methacrylic acid, can create pH-responsive polymers. These polymers can be designed to be stable at the pH of the stomach but dissolve or swell at the higher pH of the intestine, enabling targeted drug release.

  • Targeted Delivery: Functional groups can be incorporated into PPMA copolymers to allow for the attachment of targeting ligands (e.g., antibodies, peptides). This enables the nanoparticles to specifically bind to receptors on diseased cells, enhancing drug efficacy and reducing off-target side effects.

Diagram of a pH-Responsive Nanoparticle for Drug Delivery

DrugDelivery cluster_stomach Low pH (Stomach) cluster_intestine Neutral pH (Intestine) NP1 Nanoparticle (Collapsed) Drug1 Drug (Encapsulated) NP2 Nanoparticle (Swollen) NP1->NP2 pH Increase Drug2 Drug (Released) NP2->Drug2 Release

Caption: pH-responsive drug release from a polymer nanoparticle.

Conclusion

This compound is a versatile monomer for creating polymers with a wide range of properties suitable for various applications, including advanced drug delivery systems. The choice of polymerization technique significantly impacts the final polymer's characteristics. Conventional free radical methods are suitable for large-scale production, while controlled radical polymerization techniques provide precise control over the polymer architecture, which is often crucial for high-performance biomedical applications. The protocols and data provided in these notes serve as a valuable resource for researchers and professionals working on the synthesis and application of poly(this compound).

References

Anionic Polymerization of Phenyl Methacrylate: A Comparative Study in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is particularly crucial in the development of advanced materials for applications in drug delivery, medical devices, and nanotechnology. Phenyl methacrylate (PMA) is a monomer of interest due to the properties conferred by its aromatic side group, including higher thermal stability and refractive index compared to its aliphatic counterparts. The choice of solvent plays a critical role in the anionic polymerization of methacrylates, significantly influencing the stereochemistry (tacticity) of the resulting polymer, as well as the occurrence of side reactions. This document provides detailed protocols and comparative data for the anionic polymerization of this compound in two common solvents: toluene (a non-polar aromatic solvent) and tetrahydrofuran (THF, a polar aprotic solvent).

Influence of Solvent on Polymer Properties

The solvent polarity has a profound effect on the nature of the propagating ion pair at the chain end, which in turn dictates the stereochemical outcome of the polymerization.

  • In Toluene (Non-polar): Anionic polymerization of PMA in toluene typically yields highly isotactic poly(this compound) (PMMA). The non-polar nature of the solvent promotes a more associated ion pair between the growing polymer chain and the counter-ion (e.g., Li⁺), leading to a spatially ordered monomer insertion. However, termination reactions are more prevalent in toluene, which can lead to broader molecular weight distributions and lower polymer yields.[1][2]

  • In Tetrahydrofuran (Polar): In contrast, the use of THF as a solvent leads to the formation of predominantly syndiotactic PMMA. THF, being a polar aprotic solvent, solvates the cation, creating a looser ion pair or even solvent-separated ion pairs. This reduces the influence of the counter-ion on monomer addition, favoring a syndiotactic arrangement. Anionic polymerization in THF generally proceeds with fewer termination reactions, resulting in polymers with narrower molecular weight distributions.[1][2]

Data Presentation

The following tables summarize typical quantitative data for the anionic polymerization of this compound in toluene and THF. Please note that these are representative values, and actual results may vary depending on specific experimental conditions.

Table 1: Anionic Polymerization of this compound in Toluene

InitiatorTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tacticity (mm/mr/rr)
n-BuLi-78ModerateVariable> 1.3Predominantly Isotactic
PhMgBr-78Moderate-HighVariable> 1.2Predominantly Isotactic[1]

Note: "mm" refers to isotactic triads, "mr" to heterotactic triads, and "rr" to syndiotactic triads.

Table 2: Anionic Polymerization of this compound in THF

InitiatorTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tacticity (mm/mr/rr)
n-BuLi-78HighControlled< 1.2Predominantly Syndiotactic
9-Fluorenyllithium-78HighControlled< 1.15Predominantly Syndiotactic

Experimental Protocols

Below are detailed protocols for the anionic polymerization of this compound. Strict adherence to anhydrous and anaerobic conditions is crucial for successful polymerization.

Protocol 1: Materials and Reagents Purification
  • Monomer (this compound):

    • Wash the commercial PMA with a 5% NaOH solution to remove the inhibitor, followed by washing with deionized water until the aqueous layer is neutral.

    • Dry the monomer over anhydrous MgSO₄.

    • Stir over CaH₂ overnight and then vacuum distill immediately before use.

  • Solvents (Toluene and THF):

    • Reflux the solvent over sodium benzophenone ketyl under a nitrogen atmosphere until a persistent deep blue or purple color is obtained.

    • Distill the purified solvent directly into the reaction flask under high vacuum.

  • Initiator (n-Butyllithium):

    • Use commercially available n-BuLi in hexane.

    • The concentration should be determined by titration (e.g., with diphenylacetic acid) before use.

Protocol 2: Anionic Polymerization in Toluene (for Isotactic PPMA)
  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

    • Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Polymerization:

    • Add the desired amount of freshly distilled toluene to the reaction flask via a cannula.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Inject the purified this compound monomer into the cold solvent.

    • Slowly add the calculated amount of n-butyllithium initiator dropwise via a syringe while stirring vigorously.

    • Allow the polymerization to proceed for the desired time (e.g., 2-4 hours). The solution may become viscous.

  • Termination and Polymer Recovery:

    • Quench the polymerization by adding a small amount of degassed methanol.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).

    • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.

Protocol 3: Anionic Polymerization in THF (for Syndiotactic PPMA)
  • Apparatus Setup:

    • Follow the same procedure as for the polymerization in toluene (Protocol 2, step 1).

  • Polymerization:

    • Add the desired amount of freshly distilled THF to the reaction flask.

    • Cool the flask to -78 °C.

    • Inject the purified this compound monomer.

    • Slowly add the n-butyllithium initiator. A color change is often observed, indicating the formation of the propagating anion.

    • Let the reaction proceed for the intended duration (e.g., 1-2 hours).

  • Termination and Polymer Recovery:

    • Terminate the reaction with degassed methanol.

    • Precipitate, filter, wash, and dry the polymer as described in Protocol 2, step 3.

Protocol 4: Polymer Characterization
  • Molecular Weight and Polydispersity:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.

  • Tacticity:

    • Determine the stereochemistry of the polymer (isotactic, syndiotactic, atactic content) using ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the α-methyl protons are sensitive to the stereochemical environment.

Experimental Workflow and Signaling Pathways

AnionicPolymerizationWorkflow cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up & Analysis cluster_solvent_effect Solvent Influence on Tacticity Monomer_Purification Monomer Purification (PMA) Solvent_Monomer_Addition Solvent and Monomer Addition (at -78°C) Monomer_Purification->Solvent_Monomer_Addition Solvent_Purification Solvent Purification (Toluene or THF) Solvent_Purification->Solvent_Monomer_Addition Initiator_Prep Initiator Titration (n-BuLi) Initiation Initiator Addition (n-BuLi) Initiator_Prep->Initiation Reaction_Setup Reactor Assembly (Flame-dried, N2 atmosphere) Reaction_Setup->Solvent_Monomer_Addition Solvent_Monomer_Addition->Initiation Propagation Propagation Initiation->Propagation Termination Termination (Methanol) Propagation->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Drying Drying (Vacuum oven) Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization Toluene Toluene (Non-polar) Isotactic Isotactic PPMA Toluene->Isotactic Associated ion pair THF THF (Polar) Syndiotactic Syndiotactic PPMA THF->Syndiotactic Solvated ion pair

Figure 1: General workflow for the anionic polymerization of this compound, highlighting the key stages from preparation to characterization, and the influence of solvent choice on the resulting polymer tacticity.

References

Application Notes and Protocols for Phenyl Methacrylate in High Refractive Index Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenyl methacrylate (PMA) in the synthesis of high refractive index (HRI) polymers. The inclusion of the phenyl group in the polymer structure significantly enhances the refractive index, making these materials highly valuable for various optical applications, including advanced drug delivery systems and medical devices. This document outlines detailed experimental protocols for the synthesis of PMA-based polymers and presents key quantitative data to facilitate research and development.

Introduction to this compound in High Refractive Index Polymers

Polymers with a high refractive index are crucial components in the design and fabrication of advanced optical devices. This compound is a key monomer in the development of these materials due to its aromatic phenyl group, which contributes to a higher molar refraction and, consequently, a higher refractive index in the resulting polymer. The versatility of PMA allows for its homopolymerization or copolymerization with other monomers, such as methyl methacrylate (MMA), to precisely tune the optical and thermal properties of the final material.[1]

The synthesis of poly(this compound) (PPMA) and its copolymers can be achieved through various polymerization techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2] These methods offer pathways to tailor the polymer's molecular weight, polydispersity, and architecture, which in turn influence its final properties.

Quantitative Data Summary

The following tables summarize the key optical and thermal properties of poly(this compound) and related copolymers.

Table 1: Optical Properties of this compound-Based Polymers

Polymer CompositionRefractive Index (n)Abbe Number (νd)Reference(s)
Poly(this compound) (PPMA)1.571-
Poly(methyl methacrylate) (PMMA)1.4957.4
P(PhMA-co-MMA)Tunable based on composition-

Table 2: Thermal Properties of this compound-Based Polymers

PolymerGlass Transition Temperature (Tg) (°C)Reference(s)
Poly(this compound) (PPMA) (syndiotactic)Higher than isotactic
Poly(this compound) (PPMA) (isotactic)Lower than syndiotactic
Poly(methyl methacrylate) (PMMA)~109-110
P(AdMA-co-PhMA-co-MMA)Influenced by adamantyl content

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound-based polymers via free radical and RAFT polymerization.

Protocol for Free Radical Polymerization of this compound

This protocol describes the bulk polymerization of this compound to form poly(this compound).

Materials:

  • This compound (PMA) monomer

  • Benzoyl peroxide (BPO) initiator

  • Methanol (for precipitation)

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source for inert atmosphere

  • Stirring apparatus

  • Heating apparatus (oil bath)

Procedure:

  • Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.

  • Initiator Addition: In a clean, dry reaction vessel, dissolve a calculated amount of benzoyl peroxide initiator in the purified this compound monomer. A typical initiator concentration is 0.1 mol% relative to the monomer.

  • Degassing: Subject the monomer/initiator mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the reaction vessel in a preheated oil bath at a controlled temperature (typically 60-80°C). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired reaction time (typically several hours), terminate the polymerization by cooling the vessel in an ice bath. Dissolve the resulting viscous polymer in a suitable solvent (e.g., toluene or tetrahydrofuran) and precipitate it by slowly adding the solution to a non-solvent like methanol with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol for RAFT Polymerization of this compound

This protocol outlines the synthesis of well-defined poly(this compound) using RAFT polymerization.

Materials:

  • This compound (PMA) monomer, purified

  • RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

  • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source

  • Stirring and heating apparatus

  • Precipitation solvent (e.g., methanol or hexane)

Procedure:

  • Reagent Preparation: In a Schlenk tube, combine the purified this compound monomer, the RAFT agent, and the initiator in the desired molar ratios in an anhydrous solvent. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.

  • Degassing: Deoxygenate the reaction mixture by purging with an inert gas (argon or nitrogen) for at least 30 minutes or by performing freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath set to the desired reaction temperature (typically 60-80°C for AIBN).

  • Reaction Monitoring: Take aliquots from the reaction mixture at specific time intervals to monitor the monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and polydispersity (e.g., by Gel Permeation Chromatography, GPC).

  • Termination: Once the desired conversion is reached, stop the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a stirred non-solvent.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

Diagrams

The following diagrams illustrate the key processes involved in the synthesis of high refractive index polymers using this compound.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat Monomer_Radical Monomer_Radical Radical (R.)->Monomer_Radical + Monomer Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain + n Monomers Polymer Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: Workflow for Free Radical Polymerization.

RAFT_Polymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer Monomer Mixture Mixture Monomer->Mixture RAFT_Agent RAFT_Agent RAFT_Agent->Mixture Initiator Initiator Initiator->Mixture Solvent Solvent Solvent->Mixture Degassing Degassing Mixture->Degassing Inert Gas Purge Polymerization Polymerization Degassing->Polymerization Heat Quenching Quenching Polymerization->Quenching Cooling Precipitation Precipitation Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final Polymer Final Polymer Drying->Final Polymer

Caption: Experimental Workflow for RAFT Polymerization.

Polymer_Property_Relationship cluster_synthesis Synthesis Parameters cluster_properties Polymer Properties Monomer_Structure Monomer Structure (e.g., Phenyl Group) Refractive_Index Refractive Index Monomer_Structure->Refractive_Index Tg Glass Transition Temperature (Tg) Monomer_Structure->Tg Polymerization_Method Polymerization Method (Free Radical vs. RAFT) Molecular_Weight Molecular Weight & Polydispersity Polymerization_Method->Molecular_Weight Comonomer_Ratio Comonomer Ratio (e.g., PMA:MMA) Comonomer_Ratio->Refractive_Index Comonomer_Ratio->Tg Abbe_Number Abbe Number

Caption: Logical Relationship of Synthesis to Properties.

References

Application Notes and Protocols for the Copolymerization of Phenyl Methacrylate with Other Acrylic Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers derived from phenyl methacrylate (PMA) and other acrylic monomers. The information is intended to guide researchers in developing novel polymeric materials for various applications, particularly in the biomedical and pharmaceutical fields.

Introduction

Copolymers of this compound (PMA) with other acrylic monomers are a versatile class of materials with tunable properties that make them attractive for a range of applications, including drug delivery, tissue engineering, and specialty coatings. The aromatic phenyl group in PMA imparts rigidity, hydrophobicity, and a high refractive index to the copolymer, while the properties of the comonomer can be used to modulate characteristics such as hydrophilicity, flexibility, and thermal properties.

This document provides protocols for the synthesis of PMA-based copolymers using free-radical polymerization, a common and robust method for preparing such materials. Additionally, it outlines standard procedures for the characterization of these copolymers and discusses their potential in drug delivery applications.

Experimental Protocols

Materials and Methods

Materials:

  • This compound (PMA), methyl methacrylate (MMA), ethyl acrylate (EA), butyl acrylate (BA), acrylic acid (AA) (monomers)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Toluene, N,N-Dimethylformamide (DMF), or 1,4-Dioxane (solvent)

  • Methanol, Ethanol, or Hexane (non-solvents for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Round-bottom flasks with magnetic stir bars

  • Condenser

  • Heating mantle or oil bath with temperature controller

  • Vacuum line for solvent removal

  • Apparatus for filtration (e.g., Büchner funnel)

  • Drying oven or vacuum oven

Protocol for Free-Radical Copolymerization of this compound (PMA) and Methyl Methacrylate (MMA)

This protocol describes a typical solution polymerization of PMA and MMA. The monomer feed ratio can be adjusted to achieve copolymers with different properties.

  • Monomer and Solvent Preparation: Purify monomers (PMA and MMA) by passing them through a column of basic alumina to remove inhibitors. Degas the chosen solvent (e.g., toluene) by bubbling with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the desired amounts of PMA and MMA. A typical starting point is a 1:1 molar ratio.

  • Solvent and Initiator Addition: Add the degassed solvent to the flask to achieve a desired monomer concentration (e.g., 2 M). Add the initiator, such as AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 70-80 °C for AIBN). Allow the reaction to proceed under an inert atmosphere for a specified time (e.g., 6-24 hours).

  • Termination and Precipitation: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the copolymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into the non-solvent to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition and microstructure.

  • Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The copolymer composition can be calculated by comparing the integration of characteristic proton signals from each monomer unit. For instance, the aromatic protons of PMA (typically ~6.8-7.4 ppm) can be compared with the methoxy protons of MMA (typically ~3.6 ppm).

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the copolymer in a suitable mobile phase (e.g., THF) and analyze it using a GPC system calibrated with polystyrene or PMMA standards.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the copolymer.

  • Procedure: Heat a small sample of the copolymer in a DSC instrument under a nitrogen atmosphere. The Tg is identified as a change in the heat capacity in the thermogram. Copolymers of PMA and acrylic monomers are expected to exhibit a single Tg, indicating the formation of a random copolymer.

Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the copolymer.

  • Procedure: Heat a sample of the copolymer in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while monitoring the weight loss as a function of temperature.

Data Presentation

The following tables summarize typical data obtained from the characterization of PMA-acrylic copolymers. The exact values will depend on the specific reaction conditions and monomer ratios used.

Table 1: Synthesis and Characterization of Poly(PMA-co-MMA)

Feed Ratio (PMA:MMA)Copolymer Composition (PMA:MMA) determined by ¹H NMRMn ( g/mol ) by GPCPDI (Mw/Mn) by GPCTg (°C) by DSC
1:31:3.125,0001.8115
1:11:1.230,0001.9125
3:13:1.135,0002.0135

Table 2: Drug Release from this compound-based Copolymer Microspheres

Copolymer SystemDrugDrug Loading (%)Release after 6h (%) pH 5.5Release after 6h (%) pH 7.4
P(PMA-co-AA) (80:20)Ibuprofen152585
P(PMA-co-EA) (50:50)Dexamethasone104060
P(PMA-co-BA) (70:30)Paclitaxel51530

Note: The data in these tables are representative examples and may not correspond to a single specific study. They are intended to illustrate how quantitative data for these copolymer systems can be presented.

Visualizations

Diagram 1: Experimental Workflow for Copolymer Synthesis and Characterization

G Workflow for Copolymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer_Prep Monomer & Solvent Preparation Reaction_Setup Reaction Setup Monomer_Prep->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Purification Precipitation & Purification Polymerization->Purification Drying Drying Purification->Drying NMR NMR Spectroscopy (Composition, Microstructure) Drying->NMR Characterize Copolymer GPC GPC (Molecular Weight, PDI) Drying->GPC Characterize Copolymer DSC DSC (Glass Transition Temperature) Drying->DSC Characterize Copolymer TGA TGA (Thermal Stability) Drying->TGA Characterize Copolymer Drug_Loading Drug Loading into Copolymer Matrix Drying->Drug_Loading Release_Studies In Vitro Drug Release Studies Drug_Loading->Release_Studies

Caption: Workflow for copolymer synthesis and characterization.

Diagram 2: Logical Relationship for pH-Responsive Drug Release

G pH-Responsive Drug Release Mechanism Low_pH Low pH (e.g., Stomach) Copolymer_Collapsed Copolymer with -COOH is Collapsed Low_pH->Copolymer_Collapsed High_pH High pH (e.g., Intestine) Copolymer_Swollen Copolymer with -COO- is Swollen High_pH->Copolymer_Swollen Low_Release Low Drug Release Copolymer_Collapsed->Low_Release High_Release High Drug Release Copolymer_Swollen->High_Release

Caption: pH-Responsive Drug Release Mechanism.

Applications in Drug Development

Copolymers of PMA with acrylic monomers hold significant promise for drug delivery applications. The ability to tune the copolymer composition allows for the control of key properties such as:

  • Hydrophilicity/Hydrophobicity: Incorporating hydrophilic monomers like acrylic acid can render the copolymer pH-sensitive. At low pH, the carboxylic acid groups are protonated, making the polymer more hydrophobic and collapsed, thus retaining the drug. At higher pH (e.g., in the intestine), the acid groups deprotonate, leading to polymer swelling and subsequent drug release.[1]

  • Drug-Polymer Interactions: The aromatic nature of PMA can lead to π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading capacity and modulating release kinetics.

  • Glass Transition Temperature (Tg): The Tg of the copolymer can be tailored by adjusting the monomer ratio. This is important for controlling the physical state of the polymer matrix and its drug release characteristics.

  • Biocompatibility: While PMMA-based materials are generally considered biocompatible and are used in various medical applications, any new copolymer formulation would require thorough biocompatibility testing.[2]

These copolymers can be formulated into various drug delivery systems, including microspheres, nanoparticles, and films, for oral, transdermal, and implantable drug delivery. The choice of comonomer and the copolymer composition are critical parameters that must be optimized to achieve the desired drug release profile for a specific therapeutic application.

References

Phenyl Methacrylate as a Comonomer in Dental Resins and Bone Cements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of phenyl methacrylate as a comonomer in the formulation of dental resins and bone cements. The inclusion of this compound, an aromatic methacrylate monomer, can significantly influence the mechanical properties, biocompatibility, and degradation characteristics of the final polymeric biomaterial. These notes are intended to guide researchers in the development and evaluation of novel dental and orthopedic materials with enhanced performance.

Introduction to this compound in Biomaterials

Polymethyl methacrylate (PMMA) has long been the gold standard for both dental restorations and bone cement applications due to its ease of processing, acceptable mechanical strength, and biocompatibility.[1][2] However, limitations such as polymerization shrinkage, potential for monomer leaching, and suboptimal fracture toughness have driven the exploration of alternative comonomers to enhance the performance of methacrylate-based biomaterials.

This compound (PhMA) presents an attractive option as a comonomer due to its rigid phenyl group. This structural feature is hypothesized to impart increased strength, stiffness, and refractive index to the resulting copolymer, potentially leading to more durable and esthetically pleasing dental restorations. In bone cements, the incorporation of PhMA could modulate the mechanical properties to better match those of bone, reducing stress shielding and improving implant longevity.

Key Performance Attributes and Experimental Data

The incorporation of this compound as a comonomer in dental and bone cement formulations can alter several key performance characteristics. The following tables summarize the expected and, where available, reported quantitative effects on mechanical properties, water sorption, and polymerization efficiency.

Table 1: Mechanical Properties of this compound-Containing Resins

PropertyStandard Resin (e.g., PMMA or Bis-GMA/TEGDMA)PhMA-Copolymer ResinRationale for Change
Flexural Strength (MPa) 50 - 100[3][4][5]Potentially IncreasedThe rigid phenyl group can enhance stiffness and load-bearing capacity.
Flexural Modulus (GPa) 2 - 4Potentially IncreasedIncreased rigidity of the polymer backbone.
Compressive Strength (MPa) >70 (for bone cement)Potentially IncreasedAromatic rings can improve resistance to compressive forces.
Fracture Toughness VariablePotentially AlteredThe brittle nature of the phenyl group may influence fracture mechanics.

Table 2: Physical and Chemical Properties of this compound-Containing Resins

PropertyStandard ResinPhMA-Copolymer ResinRationale for Change
Water Sorption (µg/mm³) 15 - 40Potentially DecreasedThe hydrophobic nature of the phenyl group can reduce water uptake.
Solubility (µg/mm³) 1 - 7Potentially DecreasedReduced water sorption can lead to lower solubility of unreacted monomers.
Degree of Conversion (%) 55 - 75Potentially DecreasedSteric hindrance from the bulky phenyl group may impede polymerization.
Refractive Index ~1.49 (for PMMA)IncreasedThe aromatic ring increases the refractive index, which can be beneficial for aesthetics in dental applications.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of dental resins and bone cements containing this compound as a comonomer.

Synthesis of this compound-co-Methyl Methacrylate (PMMA-co-PhMA) Resin

This protocol describes the free-radical polymerization of a copolymer of methyl methacrylate (MMA) and this compound (PhMA).

Materials:

  • Methyl methacrylate (MMA), inhibited

  • This compound (PhMA), inhibited

  • Benzoyl peroxide (BPO), initiator

  • N,N-dimethyl-p-toluidine (DMPT), accelerator

  • Hydroquinone, inhibitor (if not already in monomers)

  • Anhydrous dichloromethane (for PhMA synthesis)

  • Phenol (for PhMA synthesis)

  • Methacryloyl chloride (for PhMA synthesis)

  • Triethylamine (for PhMA synthesis)

Protocol for this compound Synthesis (if not commercially available):

  • In a dry reaction flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous dichloromethane.

  • Add methacryloyl chloride (1.1 eq.) to the mixture.

  • Slowly add triethylamine (1.2 eq.) as a base while stirring.

  • Continue stirring at room temperature for 12 hours.

  • Wash the organic phase with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography.

Copolymerization Protocol:

  • Prepare the desired monomer mixture by combining MMA and PhMA in the desired molar ratio (e.g., 90:10 MMA:PhMA).

  • Add the initiator, benzoyl peroxide (BPO), to the monomer mixture at a concentration of 0.5-1.0 wt%.

  • Thoroughly mix until the BPO is completely dissolved. This forms the liquid component.

  • For bone cement, the powder component typically consists of pre-polymerized PMMA beads and a radiopacifier (e.g., barium sulfate or zirconium dioxide).

  • To initiate polymerization, add the accelerator, N,N-dimethyl-p-toluidine (DMPT), to the liquid component at a concentration of 0.5-1.0 vol%.

  • For dental resins, the mixture can be photopolymerized by adding a photoinitiator system (e.g., camphorquinone and an amine) and exposing it to a dental curing light.

  • For bone cement, mix the liquid and powder components at the desired powder-to-liquid ratio (typically 2:1 by weight) until a homogenous dough is formed.

  • Transfer the dough to the desired mold for testing or application.

Experimental Workflow for Resin Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Mixing Monomer Mixing (MMA + PhMA) Initiator_Addition Initiator Addition (e.g., BPO) Monomer_Mixing->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization FTIR FTIR Spectroscopy (Degree of Conversion) Polymerization->FTIR Mechanical_Testing Mechanical Testing (Flexural, Compressive) Polymerization->Mechanical_Testing Physical_Testing Physical Testing (Water Sorption, Solubility) Polymerization->Physical_Testing Biocompatibility Biocompatibility (Cytotoxicity) Polymerization->Biocompatibility G cluster_extraction Material Extraction cluster_cell_culture Cell Culture and Exposure cluster_viability Viability Assessment Material_Prep Prepare Cured Resin Samples Immersion Immerse in Culture Medium Material_Prep->Immersion Incubation Incubate at 37°C Immersion->Incubation Extract_Collection Collect Material Extract Incubation->Extract_Collection Extract_Exposure Expose Cells to Extract Extract_Collection->Extract_Exposure Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Extract_Exposure Cell_Incubation Incubate Cells Extract_Exposure->Cell_Incubation MTT_Assay Perform MTT/XTT Assay Cell_Incubation->MTT_Assay Absorbance_Reading Read Absorbance MTT_Assay->Absorbance_Reading Data_Analysis Calculate Cell Viability Absorbance_Reading->Data_Analysis G Incomplete_Polymerization Incomplete Polymerization Residual_Monomer Residual Phenyl Methacrylate Incomplete_Polymerization->Residual_Monomer Leaching Leaching into Oral/Tissue Fluid Residual_Monomer->Leaching Cellular_Uptake Cellular Uptake Leaching->Cellular_Uptake Oxidative_Stress Oxidative Stress (ROS Production) Cellular_Uptake->Oxidative_Stress Inflammatory_Response Inflammatory Response (Cytokine Release) Oxidative_Stress->Inflammatory_Response Cytotoxicity Cytotoxicity/ Apoptosis Inflammatory_Response->Cytotoxicity

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the controlled synthesis of polymers from phenyl acrylate and related acrylic monomers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the precise control of polymer molecular weight and distribution, which is crucial for applications in drug delivery, biomaterials, and other advanced materials.

Introduction to RAFT Polymerization of Acrylates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that enables the synthesis of polymers with well-defined architectures, low polydispersity, and high end-group fidelity.[1] The control over the polymerization is achieved by the addition of a suitable RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1] The choice of RAFT agent is critical for successful polymerization and depends on the specific monomer being used. For acrylate monomers, trithiocarbonates and dithiobenzoates are commonly employed RAFT agents.[1][2]

The general mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps, which allows for the controlled growth of polymer chains. This process leads to polymers with a narrow molecular weight distribution, characterized by a low polydispersity index (Đ).

Data Presentation: RAFT Polymerization of Phenyl Acrylate and Other Acrylates

The following table summarizes the experimental conditions and results for the RAFT polymerization of phenyl acrylate and other related acrylic monomers from various studies. This data allows for a direct comparison of the effects of different RAFT agents, initiators, solvents, and temperatures on the resulting polymer properties.

MonomerRAFT Agent (CTA)InitiatorSolventTemp. (°C)[M]:[CTA]:[I] RatioMn ( g/mol )Đ (Mw/Mn)Conversion (%)Reference
Phenyl AcrylatePDMAC₅₃ macro-CTAACVAWater30150:1:0.221,8001.48>98
Phenyl AcrylatePAA₂₆ macro-CTAAIBNEthanol7050:1:0.28,1001.37>98
Phenyl AcrylatePLA₁₄ macro-CTAAIBNn-Heptane80100:1:0.217,0001.55>98
Butyl AcrylateCMDTTCVazo 67Ethyl Acetate75330:1:0.22-<1.2>95
Butyl AcrylateDBTTCVazo 67Ethyl Acetate75333:1:0.2-<1.2>95
Acrylic AcidDDMATACPAEthanol-42:1:0.12,3001.21-
Hexafluorobutyl AcrylatePAA₂₇ macro-CTAACPAWater8022:1:0.1212,5001.3592

PDMAC₅₃ = Poly(dimethyl acrylamide) with a mean degree of polymerization of 53; PAA₂₆ = Poly(acrylic acid) with a mean degree of polymerization of 26; PLA₁₄ = Poly(lauryl acrylate) with a mean degree of polymerization of 14; CMDTTC = Cyanomethyl dodecyl trithiocarbonate; DBTTC = Dibenzyl trithiocarbonate; DDMAT = S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate; ACVA = 4,4'-Azobis(4-cyanovaleric acid); AIBN = Azobisisobutyronitrile; Vazo 67 = 2,2'-Azobis(2-methylbutyronitrile); ACPA = 4,4'-azobis(4-cyanopentanoic acid). Mn = Number-average molecular weight; Đ = Polydispersity Index.

Experimental Protocols

Protocol 1: RAFT Alcoholic Dispersion Polymerization of Phenyl Acrylate

This protocol is adapted from the synthesis of PAA₂₆-PPhA₅₀ diblock copolymer nano-objects.

Materials:

  • Phenyl acrylate (PhA) monomer

  • Poly(acrylic acid) macro-Chain Transfer Agent (PAA₂₆ macro-CTA)

  • Azobisisobutyronitrile (AIBN) initiator

  • Ethanol (absolute)

  • Glass vial with a magnetic stirrer bar

  • Nitrogen or Argon gas supply

  • Ice bath

  • Oil bath

Procedure:

  • To a glass vial, add the PAA₂₆ macro-CTA (e.g., 0.080 g, 0.035 mmol).

  • Add the phenyl acrylate monomer (e.g., 0.265 g, 1.787 mmol) and ethanol to achieve the desired solids concentration (e.g., 1.038 g for a 25% w/w solution).

  • Add the AIBN initiator (e.g., 1.20 mg, 7.15 µmol, for a CTA/AIBN molar ratio of 5.0).

  • Seal the vial with a rubber septum and place it in an ice bath to cool.

  • Sparge the solution with nitrogen or argon gas for 25 minutes to remove dissolved oxygen.

  • After deoxygenation, securely seal the vial and immerse it in a preheated oil bath set at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., several hours, until high monomer conversion is achieved).

  • To quench the polymerization, remove the vial from the oil bath and expose the contents to air. The polymer can then be purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.

Protocol 2: General Procedure for RAFT Solution Polymerization of Acrylic Monomers

This is a general protocol that can be adapted for various acrylic monomers, including phenyl acrylate.

Materials:

  • Acrylic monomer (e.g., phenyl acrylate, butyl acrylate)

  • RAFT agent (e.g., a suitable trithiocarbonate or dithiobenzoate)

  • Azo-initiator (e.g., AIBN or ACVA)

  • Anhydrous solvent (e.g., dioxane, DMF, toluene)

  • Schlenk flask with a magnetic stirrer bar

  • Schlenk line for vacuum and inert gas

  • Liquid nitrogen

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the acrylic monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and the polymerization rate. A common starting point is a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.1.

  • Attach the flask to a Schlenk line and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

    • Freeze the mixture using liquid nitrogen.

    • Evacuate the flask under high vacuum.

    • Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.

    • Backfill the flask with an inert gas (nitrogen or argon).

  • After the final thaw and backfill cycle, place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR (to determine monomer conversion) and size exclusion chromatography (SEC/GPC) to determine molecular weight (Mn) and polydispersity (Đ).

  • Once the desired conversion is reached, stop the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Isolate the polymer by precipitating the reaction mixture into a large excess of a non-solvent and drying the precipitate under vacuum.

Visualizations

Experimental Workflow for RAFT Polymerization

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation reagents 1. Combine Monomer, CTA, and Initiator in Solvent deoxygenate 2. Deoxygenate (Freeze-Pump-Thaw or N2 Sparge) reagents->deoxygenate polymerize 3. Heat to Initiate Polymerization deoxygenate->polymerize monitor 4. Monitor Reaction (NMR, GPC) polymerize->monitor monitor->polymerize Continue Reaction quench 5. Quench Reaction (Cooling & Air Exposure) monitor->quench Target Reached precipitate 6. Precipitate Polymer in Non-solvent quench->precipitate dry 7. Dry Polymer (Vacuum Oven) precipitate->dry final_product Well-defined Polymer dry->final_product

Caption: General workflow for a typical RAFT polymerization experiment.

Signaling Pathway of RAFT Polymerization

RAFT_Mechanism Initiator Initiator (I-I) Radical Initiator Radical (I•) Initiator->Radical Decomposition PropagatingRadical Propagating Radical (Pn•) Radical->PropagatingRadical Initiation + M Monomer1 Monomer (M) Intermediate1 Intermediate Radical 1 PropagatingRadical->Intermediate1 Addition + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate1 Intermediate1->PropagatingRadical Fragmentation R_Radical Leaving Group Radical (R•) Intermediate1->R_Radical Fragmentation DormantChain1 Dormant Polymer Chain (Pn-S(C=S)Z) Intermediate2 Intermediate Radical 2 DormantChain1->Intermediate2 PropagatingRadical2 Propagating Radical (Pm•) R_Radical->PropagatingRadical2 Re-initiation + M Monomer2 Monomer (M) Monomer2->PropagatingRadical2 PropagatingRadical2->Intermediate2 Addition + Dormant Chain 1 Intermediate2->PropagatingRadical2 Fragmentation DormantChain2 Dormant Polymer Chain (Pm-S(C=S)Z) Intermediate2->DormantChain2 Fragmentation

Caption: Key mechanistic steps in RAFT polymerization.

References

Application Notes and Protocols: The Role of Phenyl Methacrylate in Adhesive and Coating Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of Phenyl methacrylate (PMA) in the formulation of high-performance adhesives and coatings. This document includes key physical and chemical properties, quantitative performance data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Introduction to this compound (PMA)

This compound is an aromatic methacrylate monomer that serves as a valuable component in the synthesis of polymers for adhesive and coating applications. The presence of the phenyl group in its structure imparts unique properties to the resulting polymers, including enhanced thermal stability, improved refractive index, and increased hydrophobicity. These characteristics make PMA an attractive choice for formulations requiring durability, optical clarity, and resistance to environmental factors.[1]

PMA can be polymerized through various methods, including free-radical and anionic polymerization, to produce homopolymers or copolymers with a range of other monomers, such as methyl methacrylate (MMA). The choice of polymerization technique and comonomers allows for the fine-tuning of the final polymer's properties to meet the specific demands of the intended application.

Key Properties of this compound and its Polymers

Incorporating PMA into adhesive and coating formulations can significantly influence their performance characteristics.

Physical and Chemical Properties of this compound Monomer:

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₂[2]
Molecular Weight162.19 g/mol [2]
Density1.052 g/mL at 25 °C
Boiling Point95-100 °C at 16 mmHg
Refractive Index (n20/D)1.512
SolubilityNot miscible or difficult to mix with water

Properties of Poly(this compound) (PPMA):

PropertyValueReference
Glass Transition Temperature (Tg)110 °C
Density (at 20 °C)1.210 g/cm³
Refractive Index (nD20)1.571
SolubilitySoluble in Benzene, MEK, THF, Toluene, Xylene

Role in Adhesive Formulations

In adhesive formulations, PMA is utilized to enhance bond strength, thermal resistance, and chemical stability. The aromatic nature of the phenyl group contributes to strong intermolecular interactions, leading to improved adhesion to a variety of substrates. PMA-based adhesives are known for their durability and resistance to temperature fluctuations.

While specific quantitative data for pure PMA-based adhesives is limited in readily available literature, the properties of methacrylate adhesives, in general, provide a benchmark. For instance, methyl methacrylate (MMA) adhesives, a close structural analog, can achieve high shear strengths. It is anticipated that the incorporation of PMA can further enhance these properties, particularly in terms of thermal performance due to the higher glass transition temperature of PPMA compared to poly(methyl methacrylate) (PMMA).

Role in Coating Formulations

In coatings, PMA is valued for its ability to improve hardness, scratch resistance, and optical properties. The high refractive index of PPMA makes it a suitable component for optical coatings. Furthermore, the hydrophobicity imparted by the phenyl group enhances the water and chemical resistance of the coating, protecting the underlying substrate from environmental damage. Copolymers of PMA with other acrylic monomers are often used to balance properties such as flexibility and adhesion.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of this compound via esterification of methacryloyl chloride with phenol.

Materials:

  • Phenol (1.0 eq.)

  • Methacryloyl chloride (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous dichloromethane

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve phenol in anhydrous dichloromethane.

  • Add methacryloyl chloride to the solution.

  • Slowly add triethylamine to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 12 hours at room temperature.

  • After the reaction is complete, wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: Formulation of a Methacrylate-Based Adhesive (General Procedure)

This protocol provides a general framework for the formulation of a two-component methacrylate-based adhesive. Specific component ratios should be optimized based on desired properties.

Part A (Resin):

  • Methacrylate Monomer (e.g., this compound, Methyl methacrylate, or a blend)

  • Toughening Agent (e.g., elastomeric polymer)

  • Adhesion Promoter (e.g., methacrylic acid)

  • Inhibitor (to prevent premature polymerization)

Part B (Activator):

  • Initiator (e.g., benzoyl peroxide)

  • Accelerator (e.g., tertiary amine)

  • Carrier/Plasticizer

Procedure:

  • Part A Preparation: In a suitable mixing vessel, dissolve the toughening agent in the methacrylate monomer(s). This may require heating and stirring.

  • Once a homogenous solution is obtained, add the adhesion promoter and inhibitor. Mix thoroughly.

  • Part B Preparation: In a separate vessel, disperse the initiator in the carrier/plasticizer with the accelerator.

  • Application: Mix Part A and Part B in the desired ratio immediately before application. Apply the mixed adhesive to the substrate and assemble the joint.

  • Allow the adhesive to cure at room temperature or as specified by the formulation.

Protocol 3: Preparation of a this compound-Based Coating (General Procedure)

This protocol outlines the general steps for preparing a coating formulation based on a PMA copolymer.

Materials:

  • Poly(this compound-co-acrylate) copolymer

  • Solvent (e.g., toluene, xylene)

  • Additives (e.g., UV stabilizers, flow and leveling agents)

Procedure:

  • Dissolve the copolymer in the chosen solvent to achieve the desired viscosity.

  • Add any desired additives and mix until a homogeneous solution is obtained.

  • Apply the coating to the substrate using a suitable method (e.g., spin coating, dip coating, or spray coating).

  • Allow the solvent to evaporate and the coating to cure under the recommended conditions (e.g., air drying, thermal curing).

Visualization of Key Processes

Free-Radical Polymerization of this compound

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Initiated_Chain Initiated Chain Radical->Initiated_Chain Addition PMA_Monomer This compound Monomer PMA_Monomer->Initiated_Chain Growing_Chain Growing Polymer Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Addition PMA_Monomer2 This compound Monomer PMA_Monomer2->Elongated_Chain Chain1 Growing Chain 1 Terminated_Polymer Terminated Polymer Chain1->Terminated_Polymer Combination or Disproportionation Chain2 Growing Chain 2 Chain2->Terminated_Polymer

Caption: Free-radical polymerization of this compound.

Experimental Workflow for Adhesive Formulation and Testing

AdhesiveWorkflow Start Start Formulation Formulate Adhesive (Part A & Part B) Start->Formulation Mixing Mix Part A and Part B Formulation->Mixing Application Apply Adhesive to Substrates Mixing->Application Curing Cure Adhesive Application->Curing Testing Performance Testing Curing->Testing BondStrength Tensile/Shear Bond Strength Testing->BondStrength ThermalAnalysis Thermal Analysis (DSC/TGA) Testing->ThermalAnalysis Viscosity Viscosity Measurement Testing->Viscosity End End BondStrength->End ThermalAnalysis->End Viscosity->End

Caption: Workflow for adhesive formulation and testing.

Conclusion

This compound is a versatile monomer that offers significant advantages in the formulation of high-performance adhesives and coatings. Its ability to enhance thermal stability, mechanical strength, and optical properties makes it a valuable component for demanding applications. The provided protocols and workflows serve as a foundation for researchers and scientists to explore the potential of PMA in developing novel and improved material formulations. Further research into the quantitative effects of PMA in various copolymer systems will continue to expand its application in advanced materials.

References

Synthesis of Phenyl Methacrylate-Based Block Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenyl methacrylate-based block copolymers. These versatile polymers are of significant interest for a variety of applications, including the development of advanced drug delivery systems, due to their unique physicochemical properties. The protocols outlined below focus on three major controlled/"living" polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Anionic Polymerization.

Introduction

This compound (PMA) is a monomer that imparts rigidity and hydrophobicity to polymer chains. When incorporated into block copolymers, it allows for the creation of amphiphilic structures that can self-assemble into various morphologies, such as micelles, vesicles, and polymersomes. These nano-assemblies are particularly promising as carriers for hydrophobic drugs, protecting them from degradation and enabling targeted delivery. The precise control over molecular weight, architecture, and low polydispersity offered by living polymerization techniques is crucial for designing effective and reproducible drug delivery vehicles.

Data Presentation: Molecular Characteristics of Methacrylate-Based Block Copolymers

The following tables summarize representative quantitative data for block copolymers synthesized via ATRP, RAFT, and anionic polymerization, as reported in the literature. This data highlights the level of control achievable with these methods.

Table 1: Atom Transfer Radical Polymerization (ATRP) of Methacrylate-Based Block Copolymers

First Block (Macroinitiator)Second BlockMn ( g/mol )Mw/Mn (PDI)Reference
Poly(methyl methacrylate)Poly(butyl acrylate)19,0001.15[1]
Poly(methyl methacrylate)Poly(methyl acrylate)20,5001.15[1]
Poly(n-butyl acrylate)Poly(methyl methacrylate-r-styrene)23,400 - 43,7001.13 - 1.17[2]
Poly(MA-POSS)Poly(n-butyl acrylate)30,270<1.2[3]

Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index; MA-POSS = Methacrylate functional Polyhedral Oligomeric Silsesquioxane.

Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Methacrylate-Based Block Copolymers

First Block (Macro-CTA)Second BlockMn ( g/mol )Mw/Mn (PDI)Reference
Poly(benzyl methacrylate)Poly(2-(dimethylamino)ethyl methacrylate)3,5001.06[4]
Poly(dimethyl acrylamide)Poly(phenyl acrylate)Varies with DP~1.2-1.4
Poly(acrylic acid)Poly(phenyl acrylate)Varies with DP~1.2-1.3
Poly(methacrylic acid)Poly(di(ethylene glycol) methyl ether methacrylate)VariesClose to 1.0

CTA = Chain Transfer Agent; DP = Degree of Polymerization.

Table 3: Anionic Polymerization of Methacrylate-Based Block Copolymers

First BlockSecond BlockMn ( g/mol )Mw/Mn (PDI)Reference
Poly(tert-butyl methacrylate)Poly(methyl methacrylate)PredictableNarrow
Poly(tert-butyl methacrylate)Poly(glycidyl methacrylate)PredictableNarrow
Poly(methyl methacrylate)Poly(ethyl methacrylate)VariesNarrow
Poly(methyl methacrylate)Poly(N,N-dimethylaminoethyl methacrylate)VariesNarrow

Experimental Protocols

The following are generalized protocols for the synthesis of this compound-based block copolymers. Researchers should optimize these conditions based on the specific comonomer and desired block lengths.

Protocol 1: Synthesis of a Diblock Copolymer via Atom Transfer Radical Polymerization (ATRP)

This protocol describes the synthesis of a poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-PPMA) block copolymer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (PMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Tetrahydrofuran (THF) for analysis

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

Part A: Synthesis of PMMA Macroinitiator

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask, and cycle between vacuum and inert gas (argon or nitrogen) three times to remove oxygen.

  • Add MMA (e.g., 20 mmol), anisole (e.g., 5 mL), and PMDETA (e.g., 0.1 mmol) via degassed syringes.

  • Stir the mixture to allow the catalyst complex to form.

  • Add the initiator, EBiB (e.g., 0.1 mmol), via a degassed syringe to start the polymerization.

  • Immerse the flask in a preheated oil bath at a set temperature (e.g., 70 °C).

  • Monitor the reaction by taking samples periodically for ¹H NMR (to determine monomer conversion) and GPC (to determine Mn and PDI).

  • Once the desired molecular weight is reached, stop the reaction by cooling the flask and exposing the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Collect the white precipitate by filtration and dry under vacuum. This is the PMMA macroinitiator.

Part B: Chain Extension with this compound

  • In a new Schlenk flask, add the purified PMMA macroinitiator (e.g., 0.05 mmol) and CuBr (e.g., 0.05 mmol).

  • Repeat the deoxygenation procedure (vacuum/inert gas cycles).

  • Add PMA (e.g., 10 mmol), anisole (e.g., 5 mL), and PMDETA (e.g., 0.05 mmol) via degassed syringes.

  • Place the flask in a preheated oil bath (e.g., 70 °C) and stir.

  • Monitor the polymerization as described in Part A.

  • Upon reaching high conversion of PMA, terminate the reaction and purify the resulting PMMA-b-PPMA block copolymer using the same procedure of catalyst removal and precipitation.

  • Characterize the final product by ¹H NMR, GPC, and FTIR.

Protocol 2: Synthesis of a Diblock Copolymer via Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This protocol outlines the synthesis of a poly(acrylic acid)-b-poly(this compound) (PAA-b-PPMA) block copolymer.

Materials:

  • Acrylic acid (AA), inhibitor removed

  • This compound (PMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol or Ethanol (solvent)

  • Diethyl ether or Hexane (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

Part A: Synthesis of PAA Macro-CTA

  • In a round-bottom flask or vial suitable for polymerization, dissolve the RAFT agent (CPADB, e.g., 0.2 mmol), AIBN (e.g., 0.04 mmol), and acrylic acid (e.g., 20 mmol) in 1,4-dioxane (e.g., 10 mL).

  • Seal the flask and deoxygenate the solution by bubbling with inert gas for 20-30 minutes or by performing three freeze-pump-thaw cycles.

  • Place the sealed flask in a preheated oil bath at a set temperature (e.g., 70 °C) and stir.

  • After the desired reaction time (e.g., 6-12 hours), stop the polymerization by cooling the flask to room temperature and exposing it to air.

  • Precipitate the polymer by adding the solution to a large excess of cold diethyl ether.

  • Filter and dry the polymer under vacuum to obtain the PAA macro-chain transfer agent (CTA).

Part B: Chain Extension with this compound

  • In a new reaction flask, dissolve the PAA macro-CTA (e.g., 0.1 mmol), AIBN (e.g., 0.02 mmol), and this compound (e.g., 20 mmol) in a suitable solvent like ethanol.

  • Deoxygenate the solution as described in Part A.

  • Heat the reaction mixture at a controlled temperature (e.g., 70 °C) with stirring.

  • Monitor the progress of the polymerization by taking samples for analysis.

  • After achieving high monomer conversion, terminate the reaction by cooling.

  • Purify the final PAA-b-PPMA block copolymer by precipitation in a non-solvent such as hexane or a diethyl ether/methanol mixture.

  • Dry the polymer under vacuum and characterize the final product.

Protocol 3: Synthesis of a Diblock Copolymer via Anionic Polymerization

This protocol describes the synthesis of poly(tert-butyl methacrylate)-b-poly(this compound) (PtBuMA-b-PPMA). Anionic polymerization requires stringent anhydrous and anaerobic conditions.

Materials:

  • tert-Butyl methacrylate (tBuMA), purified and dried

  • This compound (PMA), purified and dried

  • sec-Butyllithium (s-BuLi) (initiator)

  • Lithium chloride (LiCl), dried

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Methanol, degassed (for termination)

  • Hexane or Methanol (for precipitation)

  • High-vacuum line and glassware

Procedure:

Part A: Synthesis of PtBuMA Block

  • All glassware must be rigorously flame-dried under high vacuum and backfilled with high-purity argon.

  • Dry LiCl in the reactor under vacuum at high temperature (e.g., 130 °C) overnight.

  • Distill anhydrous THF into the reactor containing LiCl under vacuum at -78 °C (dry ice/acetone bath).

  • Add the initiator, s-BuLi, to the cold THF solution via a gas-tight syringe.

  • Slowly add the first monomer, tBuMA, to the initiator solution at -78 °C. The polymerization is typically very fast.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) to ensure complete conversion. An aliquot can be taken for GPC analysis to confirm the molecular weight of the first block.

Part B: Chain Extension with this compound

  • While maintaining the low temperature, slowly add the second monomer, PMA, to the living PtBuMA chains.

  • Allow the second polymerization to proceed for another 30-60 minutes.

  • Terminate the reaction by adding a small amount of degassed methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the PtBuMA-b-PPMA block copolymer by pouring the solution into a non-solvent like methanol or hexane.

  • Filter the polymer, wash, and dry under high vacuum.

  • Characterize the final block copolymer.

Visualizations: Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of block copolymers using the described polymerization techniques.

ATRP_Workflow A 1. Prepare Schlenk Flask (Add CuBr, Stir Bar) B 2. Deoxygenate (3x Vacuum/Inert Gas) A->B C 3. Add Reagents (Monomer 1, Solvent, Ligand) B->C D 4. Initiate Polymerization (Add Initiator, Heat) C->D E 5. Monitor & Grow (GPC, NMR) D->E F 6. Purify Macroinitiator (Catalyst Removal, Precipitation) E->F G 7. Prepare for Block 2 (Add Macroinitiator, CuBr) F->G H 8. Deoxygenate Again G->H I 9. Add Monomer 2 & Reagents H->I J 10. Chain Extension (Heat) I->J K 11. Final Purification (Precipitation) J->K L Diblock Copolymer K->L

Caption: Workflow for ATRP Synthesis of a Diblock Copolymer.

RAFT_Workflow A 1. Combine Reagents (Monomer 1, RAFT Agent, Initiator, Solvent) B 2. Deoxygenate (Inert Gas Purge or Freeze-Pump-Thaw) A->B C 3. Polymerize Block 1 (Heat) B->C D 4. Purify Macro-CTA (Precipitation) C->D E 5. Combine for Block 2 (Macro-CTA, Monomer 2, Initiator) D->E F 6. Deoxygenate Again E->F G 7. Polymerize Block 2 (Heat) F->G H 8. Final Purification (Precipitation) G->H I Diblock Copolymer H->I Anionic_Workflow A 1. Prepare Reactor (Flame-dry, Add LiCl, High Vacuum) B 2. Add Solvent & Initiator (Anhydrous THF, s-BuLi at -78°C) A->B C 3. Add Monomer 1 (Slow addition at -78°C) B->C D 4. Living Polymer (Block 1) (Await full conversion) C->D E 5. Add Monomer 2 (Slow addition at -78°C) D->E F 6. Living Diblock Copolymer E->F G 7. Terminate Reaction (Add degassed Methanol) F->G H 8. Purify Polymer (Precipitation) G->H I Diblock Copolymer H->I Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) cluster_2 Inside Cell A 1. Drug-Loaded Micelle (PPMA Core, Hydrophilic Corona) B 2. EPR Effect (Extravasation) A->B Circulation C 3. Cellular Uptake (Endocytosis) B->C Accumulation D 4. Endosomal Entrapment C->D E 5. pH-Triggered Release (Endosomal Escape) D->E pH drop F 6. Drug Action (Therapeutic Effect) E->F

References

Application Notes and Protocols for the Polymerization of Phenyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of emulsion and suspension polymerization techniques for the synthesis of poly(phenyl methacrylate) (PMA). The protocols described herein are based on established methods for methacrylate polymerization and are intended to serve as a starting point for the development of specific applications, including the formulation of drug delivery systems.

Introduction to this compound Polymerization

This compound (PMA) is an acrylic monomer that, upon polymerization, yields a transparent, rigid thermoplastic with a high refractive index and good thermal stability. These properties make poly(this compound) a material of interest for various applications, including optical components, coatings, and importantly, as a component in biomedical devices and drug delivery systems. The phenyl group imparts hydrophobicity, which can be advantageous for the encapsulation of lipophilic drugs.

The two primary methods for producing PMA in particulate form are emulsion and suspension polymerization. Both are heterogeneous polymerization techniques conducted in an aqueous medium but differ significantly in their mechanism, leading to particles of different size ranges and properties.

  • Emulsion Polymerization: This technique typically produces polymer nanoparticles with diameters in the range of 50-500 nm. The process involves the emulsification of the monomer in an aqueous phase containing a surfactant. Polymerization is initiated by a water-soluble initiator, and the primary loci of polymerization are the micelles formed by the surfactant. This method allows for the synthesis of high molecular weight polymers at a high polymerization rate.

  • Suspension Polymerization: This method yields larger polymer beads, typically in the range of 50-1000 µm. The monomer, containing a monomer-soluble initiator, is dispersed as droplets in an aqueous medium containing a suspending agent or stabilizer. Each monomer droplet acts as a tiny bulk polymerization reactor. The particle size is primarily controlled by the stirring rate and the type and concentration of the stabilizer.

Emulsion Polymerization of this compound: Application Notes

Overview:

Emulsion polymerization is the preferred method for producing PMA nanoparticles, which are of particular interest for intravenous drug delivery applications due to their small size. The resulting latex can be used directly or the polymer particles can be isolated.

Key Parameters and their Effects:

  • Initiator Concentration: The concentration of the initiator affects both the polymerization rate and the final particle size. A higher initiator concentration generally leads to a faster polymerization rate and a smaller particle size, as more polymer chains are initiated simultaneously.

  • Surfactant Concentration: The surfactant concentration is a critical factor in controlling particle size and stability. At concentrations above the critical micelle concentration (CMC), an increase in surfactant concentration leads to the formation of more micelles, resulting in a larger number of smaller particles.

  • Monomer Concentration: The monomer-to-water ratio influences the polymerization rate and the final solids content of the latex.

  • Temperature: The reaction temperature affects the decomposition rate of the initiator and, consequently, the polymerization rate. Higher temperatures lead to faster polymerization.

Experimental Workflow for Emulsion Polymerization

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction A Aqueous Phase (Water + Surfactant) D Charge Reactor with Aqueous Phase A->D B Monomer Phase (this compound) F Add a portion of Monomer Phase (Seed Stage) B->F H Gradually feed remaining Monomer Phase B->H C Initiator Solution (e.g., KPS in Water) G Add Initiator Solution C->G E Heat to Reaction Temperature (e.g., 70-80°C) under Nitrogen D->E E->F F->G G->H I Maintain Temperature for complete conversion H->I J Cool Reactor I->J K Purification (e.g., Dialysis) J->K L Characterization (DLS, GPC, etc.) K->L

Caption: Workflow for the emulsion polymerization of this compound.

Detailed Experimental Protocol: Emulsion Polymerization of this compound

This protocol is a general guideline and may require optimization based on the desired particle characteristics.

Materials:

  • This compound (PMA), monomer

  • Sodium dodecyl sulfate (SDS), surfactant

  • Potassium persulfate (KPS), initiator

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Syringe pump for monomer addition

Procedure:

  • Preparation of Aqueous Phase: In the three-neck flask, dissolve the desired amount of SDS in deionized water.

  • Degassing: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heating: Heat the aqueous phase to the reaction temperature (e.g., 70-80 °C) with constant stirring.

  • Initiation: Once the temperature is stable, add the KPS initiator dissolved in a small amount of deionized water to the reactor.

  • Monomer Addition: Begin the continuous addition of the PMA monomer to the reactor using a syringe pump over a period of 2-4 hours.

  • Polymerization: After the monomer addition is complete, continue the reaction at the set temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Purification: Cool the reactor to room temperature. The resulting PMA latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

Illustrative Quantitative Data (Adapted from PMMA Emulsion Polymerization Studies):

ParameterCondition 1Condition 2Condition 3
Monomer (PMA) 100 g100 g100 g
Water 400 g400 g400 g
Surfactant (SDS) 2 g4 g2 g
Initiator (KPS) 0.5 g0.5 g1.0 g
Temperature 70 °C70 °C70 °C
Stirring Speed 300 rpm300 rpm300 rpm
Resulting Particle Size (nm) ~100-150~50-80~80-120
Molecular Weight (Mw, kDa) HighHighSlightly Lower
Polydispersity Index (PDI) < 1.5< 1.5< 1.5

Note: This data is illustrative and based on typical trends observed for methyl methacrylate. Actual results for this compound may vary and require experimental optimization.

Suspension Polymerization of this compound: Application Notes

Overview:

Suspension polymerization is ideal for producing larger, spherical PMA beads. These microspheres are well-suited for applications such as controlled-release drug delivery systems where larger particle sizes are desired, for example, in depot injections.

Key Parameters and their Effects:

  • Stabilizer Type and Concentration: The choice of stabilizer is crucial for preventing the coalescence of monomer droplets. Common stabilizers include water-soluble polymers like polyvinyl alcohol (PVA) and gelatin. Higher stabilizer concentrations generally lead to smaller and more stable droplets.

  • Initiator Concentration: A monomer-soluble initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used. The initiator concentration influences the polymerization rate and the molecular weight of the resulting polymer.

  • Stirring Speed: The agitation rate is a primary factor in controlling the initial droplet size and, consequently, the final particle size. Higher stirring speeds result in smaller particles.

  • Monomer-to-Water Ratio: This ratio affects the viscosity of the suspension and the efficiency of heat transfer.

Experimental Workflow for Suspension Polymerization

Suspension_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction A Aqueous Phase (Water + Stabilizer) C Charge Reactor with Aqueous Phase A->C B Monomer Phase (this compound + Initiator) E Add Monomer Phase to form a suspension B->E D Heat to Reaction Temperature (e.g., 80-90°C) with Stirring C->D D->E F Maintain Temperature and Stirring for several hours E->F G Cool Reactor F->G H Filter and Wash Polymer Beads G->H I Dry the Polymer Beads H->I J Characterization (Sieve Analysis, SEM, GPC) I->J

Caption: Workflow for the suspension polymerization of this compound.

Detailed Experimental Protocol: Suspension Polymerization of this compound

This protocol provides a general procedure that can be adapted for specific requirements.

Materials:

  • This compound (PMA), monomer

  • Polyvinyl alcohol (PVA), stabilizer

  • Benzoyl peroxide (BPO), initiator

  • Deionized water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer (with controllable speed), condenser, and nitrogen inlet

  • Heating circulator

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Preparation of Aqueous Phase: In the reactor, dissolve the PVA in deionized water. Heat gently if necessary to ensure complete dissolution.

  • Preparation of Monomer Phase: In a separate beaker, dissolve the BPO initiator in the PMA monomer.

  • Reaction Setup: Heat the aqueous phase in the reactor to the desired reaction temperature (e.g., 80-90 °C) under a nitrogen atmosphere with constant stirring at a set speed.

  • Dispersion: Once the temperature is stable, slowly add the monomer phase to the reactor while maintaining vigorous stirring to form a fine suspension of monomer droplets.

  • Polymerization: Maintain the reaction temperature and stirring speed for several hours (e.g., 4-6 hours) until the polymerization is complete. The droplets will solidify into polymer beads.

  • Isolation and Purification: Cool the reactor to room temperature. Collect the polymer beads by filtration using a Buchner funnel. Wash the beads thoroughly with hot water to remove the stabilizer, followed by washing with a solvent like methanol to remove any unreacted monomer.

  • Drying: Dry the PMA beads in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Illustrative Quantitative Data (Adapted from PMMA Suspension Polymerization Studies):

ParameterCondition 1Condition 2Condition 3
Monomer (PMA) 100 g100 g100 g
Water 300 g300 g300 g
Stabilizer (PVA) 1.0 g2.0 g1.0 g
Initiator (BPO) 1.0 g1.0 g1.0 g
Temperature 85 °C85 °C85 °C
Stirring Speed 400 rpm400 rpm600 rpm
Resulting Particle Size (µm) ~200-500~100-300~100-250
Molecular Weight (Mw, kDa) 100-500100-500100-500
Polydispersity Index (PDI) 2-42-42-4

Note: This data is illustrative and based on typical trends observed for methyl methacrylate. Actual results for this compound may vary and require experimental optimization.

Application in Drug Delivery

Poly(this compound) nanoparticles and microspheres can be utilized as carriers for the controlled and targeted delivery of therapeutic agents. The hydrophobic nature of PMA makes it particularly suitable for encapsulating poorly water-soluble drugs.

General Drug Delivery Workflow:

The following diagram illustrates a generalized workflow for the application of PMA nanoparticles in targeted drug delivery to a cancer cell.

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Systemic Delivery & Targeting cluster_cellular Cellular Uptake & Drug Release A PMA Nanoparticles B Drug Loading (e.g., during polymerization or post-loading) A->B C Surface Functionalization (e.g., with targeting ligands) B->C D Intravenous Administration C->D E Circulation in Bloodstream D->E F Enhanced Permeability and Retention (EPR) Effect at Tumor Site E->F G Active Targeting (Ligand-Receptor Binding) F->G H Endocytosis G->H I Endosomal Escape H->I J Drug Release (e.g., by diffusion or polymer degradation) I->J K Therapeutic Action J->K

Caption: General workflow for targeted drug delivery using PMA nanoparticles.

Drug Loading and Release:

Drugs can be loaded into PMA particles either during the polymerization process (in-situ loading) or after the particles have been formed (post-loading).

  • In-situ Loading: The drug is dissolved in the monomer phase before polymerization. This method can achieve high loading efficiencies for hydrophobic drugs.

  • Post-loading: Pre-formed PMA particles are incubated in a solution containing the drug. The drug diffuses into the polymer matrix.

Drug release from PMA particles is typically governed by diffusion of the drug through the polymer matrix. The release rate can be tailored by controlling the particle size, porosity, and the molecular weight of the polymer. For biodegradable systems, the degradation of the polymer matrix would also contribute to the drug release.[1]

Targeted Delivery:

For targeted drug delivery, the surface of the PMA nanoparticles can be functionalized with targeting moieties such as antibodies, peptides, or small molecules that specifically bind to receptors overexpressed on the surface of target cells, for example, cancer cells.[2] This active targeting, combined with the passive accumulation of nanoparticles in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, can significantly enhance the therapeutic efficacy and reduce systemic side effects of the encapsulated drug.[3]

References

Troubleshooting & Optimization

How to remove inhibitors from Phenyl methacrylate before polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove inhibitors from phenyl methacrylate prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove inhibitors from this compound before polymerization?

A1: this compound, like other acrylate and methacrylate monomers, is stabilized with inhibitors to prevent spontaneous polymerization during storage and transport. These inhibitors, typically phenolic compounds like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), work by scavenging free radicals that initiate polymerization.[1][2] However, their presence will interfere with or completely prevent the desired polymerization in your experiment, leading to failed reactions, incomplete polymer formation, or polymers with inconsistent properties. Therefore, removing the inhibitor is a crucial step to ensure successful and reproducible polymerization.

Q2: What are the common inhibitors found in this compound?

A2: The most common inhibitors used for methacrylate monomers are hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ, also known as 4-methoxyphenol), and 4-tert-butylcatechol (TBC). These phenolic compounds are effective radical scavengers.

Q3: What are the primary methods for removing inhibitors from this compound?

A3: There are three main methods for removing inhibitors from methacrylate monomers like this compound:

  • Column Chromatography: This involves passing the monomer through a column packed with an adsorbent, most commonly activated basic alumina.

  • Washing with a Caustic Solution: This method utilizes a liquid-liquid extraction to remove the acidic phenolic inhibitors into an aqueous basic solution, such as sodium hydroxide (NaOH).

  • Vacuum Distillation: This technique separates the monomer from the non-volatile inhibitor by distillation under reduced pressure.

Q4: How do I choose the best inhibitor removal method for my experiment?

A4: The choice of method depends on several factors, including the scale of your experiment, the required purity of the monomer, and the equipment available.

  • Column chromatography is often the most convenient and effective method for laboratory-scale purifications.

  • Caustic washing is also suitable for lab-scale preparations but requires subsequent drying of the monomer.

  • Vacuum distillation is generally used for larger scale purifications or when very high purity is required, but it carries a risk of premature polymerization if not performed carefully.

Troubleshooting Guides

Method 1: Column Chromatography using Activated Alumina
Problem Possible Cause Solution
Slow or no flow of monomer through the column The alumina has been packed too tightly, impeding flow.Repack the column, ensuring not to compact the alumina too much.
This compound is too viscous.Gently warm the monomer to reduce its viscosity before loading it onto the column. Be cautious to avoid initiating polymerization. Alternatively, dilute the monomer with a dry, inert, and volatile solvent (e.g., hexane or dichloromethane), which can be removed under reduced pressure after purification.
Incomplete inhibitor removal The amount of activated alumina was insufficient for the amount of monomer or the inhibitor concentration.Increase the amount of activated alumina used. A general guideline is to use about 5g of alumina for every 100mL of monomer, but this may need to be optimized. Consider a second pass through the column.
The activated alumina is old or has been deactivated by moisture.Use freshly opened or properly stored activated alumina. If you suspect deactivation, you can reactivate it by heating it in an oven.
Premature polymerization in the column The monomer was heated too aggressively.Use gentle warming and monitor the temperature closely.
The inhibitor was completely removed, and the monomer is now highly reactive.Use the purified monomer immediately or store it at low temperature (in a refrigerator or freezer) in the dark and under an inert atmosphere (e.g., nitrogen or argon).
Method 2: Washing with Caustic Solution (e.g., 5% NaOH)
Problem Possible Cause Solution
Emulsion formation during washing Vigorous shaking of the separatory funnel.Gently invert the separatory funnel to mix the layers instead of vigorous shaking. If an emulsion forms, let it stand or add a small amount of brine to help break it.
Incomplete inhibitor removal Insufficient washing with the caustic solution.Repeat the wash with the 5% NaOH solution two to three times.
Presence of water in the purified monomer Incomplete separation of the aqueous and organic layers or insufficient drying.After the final water wash, ensure complete separation of the layers. Dry the monomer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for at least 30 minutes before filtering.
Basic residue (NaOH) in the purified monomer Insufficient washing with deionized water after the caustic wash.Wash the monomer with deionized water until the aqueous layer is neutral. You can check the pH of the aqueous layer with pH paper.

Quantitative Data Summary

The following table summarizes available data for inhibitor removal from methacrylate monomers. Note that specific performance may vary for this compound.

Method Parameter Value/Range Notes
Column Chromatography AdsorbentActivated Basic AluminaMost commonly recommended.
Column Capacity (HQ/MEHQ)Approx. 3L at 100 ppmFor pre-packed columns.
Column Capacity (TBC)Approx. 4L at 15 ppmFor pre-packed columns.
Caustic Wash Caustic Solution5% aqueous NaOHCommonly used concentration.
Number of Washes2-3 times with NaOH, followed by water washesTo ensure complete removal and neutrality.

Experimental Protocols

Protocol 1: Inhibitor Removal using an Activated Alumina Column

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Clean, dry collection flask

  • Inert gas source (optional)

Procedure:

  • Prepare the column: Secure the chromatography column vertically. If it does not have a fritted disc, place a small plug of glass wool at the bottom.

  • Pack the column: Add the activated basic alumina to the column, filling it to about two-thirds of its volume. Gently tap the column to ensure even packing.

  • Pre-wash the column (optional but recommended): Pass a small amount of the inhibited this compound through the column to wet the alumina.

  • Load the monomer: Carefully add the this compound to the top of the alumina column.

  • Elute the monomer: Allow the monomer to pass through the alumina column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage: The purified this compound is now highly reactive. It should be used immediately or stored at a low temperature in the dark and under an inert atmosphere to prevent polymerization.

Protocol 2: Inhibitor Removal by Caustic Washing

Materials:

  • This compound containing inhibitor

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Separatory funnel

  • Clean, dry Erlenmeyer flasks

  • Anhydrous magnesium sulfate or sodium sulfate

  • pH paper

Procedure:

  • Caustic Wash: Place the this compound in a separatory funnel and add an equal volume of 5% aqueous NaOH solution. Stopper the funnel and gently invert it several times to mix the layers. Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the phenolic inhibitor. Drain and discard the aqueous layer. Repeat this wash two more times.

  • Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral (check with pH paper).

  • Brine Wash: Wash the monomer with a saturated brine solution to help break any emulsions and remove excess water.

  • Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the monomer to remove residual water. Swirl the flask and let it stand for at least 30 minutes.

  • Filtration: Filter the dried monomer to remove the drying agent.

  • Storage: The purified monomer should be used immediately or stored under appropriate conditions as described in Protocol 1.

Workflow and Logic Diagrams

Inhibitor_Removal_Workflow start Start: this compound with Inhibitor decision What is the scale and purity requirement? start->decision col_chrom Column Chromatography (Activated Alumina) decision->col_chrom Lab Scale, High Convenience caustic_wash Caustic Wash (NaOH Solution) decision->caustic_wash Lab Scale, Alternative Method use_now Use Immediately col_chrom->use_now store Store Cold, Dark, Inert Atmosphere col_chrom->store caustic_wash->use_now caustic_wash->store Troubleshooting_Logic start Polymerization Failed check_inhibitor Was the inhibitor removed from this compound? start->check_inhibitor no_removal Action: Remove inhibitor using Column or Caustic Wash check_inhibitor->no_removal No yes_removal Was the removal method performed correctly? check_inhibitor->yes_removal Yes troubleshoot_method Consult Troubleshooting Guide for the specific method used yes_removal->troubleshoot_method No/Unsure other_issue Investigate other potential causes (e.g., initiator, temperature) yes_removal->other_issue Yes

References

Optimizing initiator concentration for Phenyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of Phenyl methacrylate (PhMA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the polymerization of this compound, with a focus on issues related to initiator concentration.

Question: My polymerization is extremely slow or not initiating at all. What could be the cause?

Answer:

Several factors can lead to slow or failed polymerization. Consider the following possibilities:

  • Inhibitor Presence: this compound is often supplied with inhibitors (e.g., hydroquinone or MEHQ) to prevent premature polymerization. These must be removed before use, typically by passing the monomer through an inhibitor removal column or by washing with an alkaline solution.

  • Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome the presence of residual inhibitors and initiate polymerization effectively. The rate of polymerization is generally proportional to the square root of the initiator concentration.

  • Low Temperature: The decomposition of common initiators like AIBN and BPO is temperature-dependent. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be too slow.

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting the polymerization. It is crucial to degas the monomer and solvent prior to starting the reaction.

Question: My polymerization is proceeding too rapidly and is difficult to control. What should I do?

Answer:

An uncontrolled, rapid polymerization can be dangerous and lead to poor polymer quality. The primary causes are:

  • Excessive Initiator Concentration: A high concentration of initiator will generate a large number of free radicals, leading to a very fast and exothermic reaction. This can result in a broadened molecular weight distribution and poor control over the polymer architecture.

  • Inadequate Heat Dissipation: The polymerization of methacrylates is highly exothermic. If the heat generated is not effectively removed, the reaction temperature can increase rapidly, further accelerating the initiator decomposition and polymerization rate, a phenomenon known as the Trommsdorff effect or autoacceleration. Ensure proper stirring and use a temperature-controlled bath.

Question: The resulting polymer has a very low molecular weight. How can this be addressed?

Answer:

Low molecular weight is a common issue and is primarily influenced by the initiator concentration.

  • High Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration.[1] A higher initiator concentration leads to the generation of more polymer chains, resulting in a lower average molecular weight. To increase the molecular weight, decrease the initiator concentration.[1]

  • Chain Transfer Agents: The presence of chain transfer agents, either as impurities or intentionally added, can lower the molecular weight. Ensure the purity of your monomer and solvent.

Question: I am observing bubbles in my final polymer. What is the cause?

Answer:

Bubble formation is often a result of entrapped gases.

  • Nitrogen Evolution from AIBN: Azobisisobutyronitrile (AIBN) decomposes to produce nitrogen gas. If the polymerization is too rapid, this gas can be trapped within the viscous polymer.

  • Boiling of Monomer: If the reaction becomes too exothermic and the temperature exceeds the boiling point of the monomer, bubbles will form.

  • Dissolved Gases: Failure to properly degas the reaction mixture can lead to the release of dissolved gases as the temperature increases, resulting in bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a typical initiator concentration range for this compound polymerization?

A1: A common starting point for free-radical polymerization of methacrylates using initiators like AIBN or BPO is in the range of 0.1 to 1.0 mol% with respect to the monomer. The optimal concentration will depend on the desired molecular weight and polymerization rate.

Q2: How does initiator concentration affect the rate of polymerization?

A2: The rate of polymerization is generally proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will lead to a faster polymerization reaction.[2][3]

Q3: How does initiator concentration impact the molecular weight of the final polymer?

A3: The molecular weight of the polymer is inversely proportional to the initiator concentration.[1] Higher initiator concentrations produce more polymer chains, resulting in a lower average molecular weight. Conversely, lower initiator concentrations lead to higher molecular weight polymers.

Q4: Can I use a combination of two different initiators?

A4: Yes, using two initiators with different decomposition temperatures can be advantageous. For example, a lower temperature initiator can be used to start the polymerization, and a higher temperature initiator can ensure complete monomer conversion.

Data Presentation

The following tables summarize the expected relationship between initiator concentration and polymer properties for the free-radical polymerization of this compound. The data is illustrative and based on established principles for methacrylate polymerization. Actual results may vary based on specific experimental conditions.

Table 1: Effect of AIBN Initiator Concentration on Poly(this compound) Properties

Initiator Concentration (mol% relative to monomer)Expected Number-Average Molecular Weight (Mn, g/mol )Expected Weight-Average Molecular Weight (Mw, g/mol )Expected Polydispersity Index (PDI = Mw/Mn)Expected Polymerization Rate
0.1High (~100,000)High (~180,000)~1.8Slow
0.5Medium (~50,000)Medium (~95,000)~1.9Moderate
1.0Low (~25,000)Low (~50,000)~2.0Fast
2.0Very Low (~12,500)Very Low (~26,000)~2.1Very Fast

Table 2: Effect of Benzoyl Peroxide (BPO) Initiator Concentration on Poly(this compound) Properties

Initiator Concentration (mol% relative to monomer)Expected Number-Average Molecular Weight (Mn, g/mol )Expected Weight-Average Molecular Weight (Mw, g/mol )Expected Polydispersity Index (PDI = Mw/Mn)Expected Polymerization Rate
0.1High (~95,000)High (~170,000)~1.8Slow
0.5Medium (~48,000)Medium (~90,000)~1.9Moderate
1.0Low (~24,000)Low (~48,000)~2.0Fast
2.0Very Low (~12,000)Very Low (~25,000)~2.1Very Fast

Experimental Protocols

Protocol 1: Bulk Free-Radical Polymerization of this compound

This protocol describes a standard procedure for the bulk polymerization of this compound using AIBN as the initiator.

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column filled with basic alumina.

  • Reaction Setup: Place the purified this compound (e.g., 10 g) in a reaction vessel equipped with a magnetic stirrer and a condenser.

  • Initiator Addition: Add the desired amount of AIBN (e.g., 0.1 to 1.0 mol% relative to the monomer).

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity.

  • Termination and Purification: After the desired time, or when the desired viscosity is reached, terminate the reaction by cooling the vessel in an ice bath. Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Visualizations

Initiator_Concentration_Effect cluster_input Input Variable cluster_process Polymerization Process cluster_output Polymer Properties Initiator_Concentration Initiator Concentration Radical_Generation Rate of Radical Generation Initiator_Concentration->Radical_Generation Polymerization_Rate Polymerization Rate Radical_Generation->Polymerization_Rate Increases Number_of_Chains Number of Polymer Chains Radical_Generation->Number_of_Chains Increases Molecular_Weight Molecular Weight Number_of_Chains->Molecular_Weight Decreases

Caption: Logical relationship of initiator concentration's effect on polymerization.

Polymerization_Workflow Start Start Monomer_Purification 1. Monomer Purification (Remove Inhibitor) Start->Monomer_Purification Reaction_Setup 2. Reaction Setup (Monomer + Initiator) Monomer_Purification->Reaction_Setup Degassing 3. Degassing (Inert Gas Purge) Reaction_Setup->Degassing Polymerization 4. Polymerization (Heat to 60-80°C) Degassing->Polymerization Monitoring 5. Monitor Viscosity Polymerization->Monitoring Termination 6. Termination (Cooling) Monitoring->Termination Purification 7. Purification (Precipitation) Termination->Purification Drying 8. Drying (Vacuum Oven) Purification->Drying End End Drying->End

Caption: Experimental workflow for this compound polymerization.

References

Controlling molecular weight and polydispersity of poly(phenyl methacrylate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(phenyl methacrylate) (PPMA). The following sections offer solutions to common issues encountered during polymerization, detailed experimental protocols, and quantitative data to help control the molecular weight and polydispersity of your polymers.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of poly(this compound) via living polymerization techniques.

General Issues

Q1: My polymerization is not initiating or is proceeding very slowly. What are the common causes?

A1: Failure to initiate or slow polymerization rates are often due to the presence of inhibitors in the monomer. This compound, like other vinyl monomers, is typically supplied with inhibitors such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These must be removed before use. Additionally, the presence of oxygen can inhibit radical polymerizations (ATRP and RAFT). Ensure your reaction setup is properly deoxygenated. For anionic polymerization, impurities in the monomer, solvent, or glassware can terminate the highly reactive anionic species.

Q2: How do I effectively remove inhibitors from the this compound monomer?

A2: The most common method for removing phenolic inhibitors is to pass the monomer through a column of activated basic alumina. Alternatively, you can wash the monomer with an aqueous solution of sodium hydroxide (NaOH) to extract the acidic inhibitor, followed by washing with deionized water to neutrality, and then drying with an anhydrous salt like magnesium sulfate. For thermally stable monomers, vacuum distillation can also be used to separate the monomer from the non-volatile inhibitor.

Anionic Polymerization

Q3: I'm observing a broad molecular weight distribution (high polydispersity) in my anionic polymerization of this compound. What could be the reason?

A3: A high polydispersity index (PDI) in anionic polymerization of methacrylates can be caused by several factors:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, leading to a broader distribution of chain lengths. Using a more efficient initiator can help.

  • Impurities: Water, oxygen, and other electrophilic impurities in the monomer, solvent, or from the glassware can terminate growing polymer chains, leading to a higher PDI. Rigorous purification of all reagents and proper drying of glassware are crucial.

  • Side Reactions: The ester group of methacrylates can be attacked by the growing carbanion, leading to termination. This is more prevalent at higher temperatures, so maintaining a low reaction temperature (e.g., -78 °C) is critical. The use of bulky initiators and the addition of salts like lithium chloride (LiCl) can help suppress these side reactions.

Q4: My anionic polymerization in toluene resulted in termination, but it worked in tetrahydrofuran (THF). Why is the solvent choice so important?

A4: The choice of solvent significantly impacts the stability and reactivity of the propagating anionic species. In non-polar solvents like toluene, the anionic chain ends are more likely to be in a less reactive, aggregated state, and side reactions with the ester group can be more pronounced. Polar aprotic solvents like THF solvate the cation, leading to a more reactive "free" anion that can propagate more efficiently and with fewer termination reactions, resulting in polymers with narrower molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP)

Q5: The molecular weight of my poly(this compound) from ATRP is much higher than the theoretical value, and the PDI is broad. What went wrong?

A5: This issue typically points to a low initiator efficiency or a loss of active catalyst.

  • Initiator Purity: Ensure your initiator is pure and has not degraded.

  • Catalyst Oxidation: The Cu(I) catalyst is sensitive to oxygen. Inadequate deoxygenation of the reaction mixture will lead to the oxidation of Cu(I) to the inactive Cu(II) state, reducing the rate of activation and leading to uncontrolled polymerization.

  • Ligand Ratio: An incorrect ratio of ligand to copper can lead to a poorly soluble or inactive catalyst complex.

Q6: My ATRP of this compound has a long induction period before polymerization begins. How can I reduce this?

A6: An induction period in ATRP is often caused by the presence of oxygen in the system. The initial amount of Cu(I) catalyst will react with the oxygen, and polymerization will only begin once the oxygen is consumed. Improving your deoxygenation technique (e.g., by performing more freeze-pump-thaw cycles) can shorten or eliminate the induction period. The presence of a small amount of a reducing agent can also help to regenerate the Cu(I) catalyst.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Q7: I am observing a high molecular weight shoulder in the GPC trace of my poly(this compound) synthesized by RAFT. What is the cause?

A7: A high molecular weight shoulder suggests that a portion of the polymer chains is undergoing conventional free-radical polymerization without RAFT control. This can happen if the rate of initiation from the radical initiator (e.g., AIBN) is too high compared to the rate of chain transfer with the RAFT agent. This can be addressed by:

  • Reducing the Initiator Concentration: A lower initiator-to-RAFT agent ratio will favor RAFT-controlled growth.

  • Choosing a Slower Initiator: An initiator with a lower decomposition rate at the reaction temperature can also help.

  • Ensuring Proper Mixing: Ensure all components are well-mixed before starting the polymerization.

Q8: My RAFT polymerization of this compound has a low monomer conversion. How can I improve it?

A8: Low monomer conversion in RAFT polymerization can be due to several factors:

  • Inappropriate RAFT Agent: The choice of RAFT agent is crucial and depends on the monomer. Ensure the Z and R groups of your RAFT agent are suitable for methacrylate polymerization.

  • Low Initiator Concentration: While a low initiator concentration is needed for good control, too little initiator will result in a very slow polymerization and low conversion in a reasonable timeframe.

  • Reaction Time: RAFT polymerizations can sometimes be slower than conventional free-radical polymerizations. Extending the reaction time may be necessary to achieve higher conversion.

Quantitative Data Summary

The following tables summarize typical molecular weight and polydispersity data for poly(methacrylates) synthesized under controlled conditions. Note that specific results for poly(this compound) may vary based on the exact experimental conditions.

Table 1: Anionic Polymerization of Methacrylates

Initiator Solvent Temperature (°C) Target Mn ( g/mol ) Actual Mn ( g/mol ) PDI (Mw/Mn)
sBuLi/LiCl THF -78 10,000 9,800 1.10
sBuLi/LiCl THF -78 50,000 48,500 1.15
DPHLi THF -78 20,000 21,000 1.05

| DPHLi | THF | -78 | 100,000 | 95,000 | 1.08 |

Data is representative for well-controlled anionic polymerization of methacrylates.

Table 2: ATRP of Methacrylates

Initiator Catalyst/Ligand Solvent Temperature (°C) Target Mn ( g/mol ) Actual Mn ( g/mol ) PDI (Mw/Mn)
EBiB CuBr/PMDETA Anisole 90 20,000 21,500 1.15
EBiB CuBr/PMDETA Anisole 90 50,000 53,000 1.20
EBiB CuBr/dNbpy Toluene 90 30,000 29,000 1.12

| EBiB | CuBr/dNbpy | Toluene | 90 | 75,000 | 72,000 | 1.18 |

EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; dNbpy: 4,4'-di-n-nonyl-2,2'-bipyridine. Data is representative for ATRP of methacrylates.

Table 3: RAFT Polymerization of Methacrylates

RAFT Agent Initiator Solvent Temperature (°C) Target Mn ( g/mol ) Actual Mn ( g/mol ) PDI (Mw/Mn)
CPADB AIBN Toluene 70 15,000 14,500 1.10
CPADB AIBN Toluene 70 40,000 38,000 1.14
DDMAT AIBN Dioxane 60 25,000 26,000 1.09

| DDMAT | AIBN | Dioxane | 60 | 60,000 | 57,000 | 1.12 |

CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; AIBN: Azobisisobutyronitrile. Data is representative for RAFT polymerization of methacrylates.

Experimental Protocols

The following are generalized protocols for the synthesis of poly(this compound). Researchers should adapt these based on their specific target molecular weight and available resources.

Protocol 1: Anionic Polymerization of this compound
  • Reagent Purification:

    • Dry all glassware in an oven at 150 °C overnight and cool under vacuum.

    • Distill tetrahydrofuran (THF) from sodium/benzophenone ketyl under an inert atmosphere.

    • Purify this compound by passing it through a column of basic alumina to remove inhibitors, followed by distillation from CaH2.

  • Polymerization:

    • To a dry Schlenk flask under argon, add the desired amount of purified THF.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add the initiator (e.g., sec-butyllithium) dropwise via syringe.

    • Slowly add the purified this compound monomer to the initiator solution via a syringe pump over 30 minutes.

    • Allow the reaction to proceed for the desired time (e.g., 1-2 hours) at -78 °C.

  • Termination and Purification:

    • Terminate the polymerization by adding a small amount of degassed methanol.

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol or hexane.

    • Filter the polymer and dry it under vacuum to a constant weight.

Protocol 2: ATRP of this compound
  • Reagent Preparation:

    • Purify this compound by passing it through a column of basic alumina.

    • Deoxygenate the monomer and solvent (e.g., anisole) by bubbling with argon for at least 30 minutes.

  • Polymerization:

    • In a dry Schlenk flask under argon, add the catalyst (e.g., CuBr) and a magnetic stir bar.

    • Add the deoxygenated solvent and the ligand (e.g., PMDETA) and stir until the catalyst dissolves to form a homogeneous solution.

    • Add the purified this compound monomer.

    • Subject the mixture to three freeze-pump-thaw cycles to ensure complete deoxygenation.

    • Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 90 °C).

    • Add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe to start the polymerization.

  • Termination and Purification:

    • To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the Cu(I) to the inactive Cu(II) state.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Protocol 3: RAFT Polymerization of this compound
  • Reagent Preparation:

    • Purify this compound by passing it through a column of basic alumina.

  • Polymerization:

    • In a Schlenk tube, combine the RAFT agent (e.g., CPADB), the radical initiator (e.g., AIBN), the purified this compound, and the solvent (e.g., toluene).

    • Deoxygenate the mixture by performing three freeze-pump-thaw cycles.

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Allow the polymerization to proceed for the specified time.

  • Purification:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as methanol or hexane.

    • If necessary, redissolve the polymer in a small amount of a good solvent (like THF) and re-precipitate to further purify.

    • Collect the polymer by filtration and dry under vacuum.

Visualizations

Experimental Workflows

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Purify_Solvent Purify Solvent (e.g., THF) Setup Assemble Schlenk Line (Inert Atmosphere) Purify_Solvent->Setup Purify_Monomer Purify Monomer (Remove Inhibitor) Add_Monomer Add Monomer Purify_Monomer->Add_Monomer Dry_Glassware Dry Glassware Dry_Glassware->Setup Cool Cool to -78°C Setup->Cool Add_Initiator Add Initiator (e.g., sBuLi) Cool->Add_Initiator Add_Initiator->Add_Monomer React Polymerize Add_Monomer->React Terminate Terminate (e.g., with Methanol) React->Terminate Precipitate Precipitate in Non-Solvent Terminate->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Characterize Characterize Polymer (GPC, NMR) Filter_Dry->Characterize

Caption: Workflow for Anionic Polymerization of Poly(this compound).

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Purify_Monomer Purify Monomer (Remove Inhibitor) Charge_Flask Charge Flask with Catalyst, Monomer, Solvent Purify_Monomer->Charge_Flask Prepare_Catalyst Prepare Catalyst (CuBr/Ligand) Prepare_Catalyst->Charge_Flask Deoxygenate Deoxygenate (Freeze-Pump-Thaw) Charge_Flask->Deoxygenate Heat Heat to Reaction Temp Deoxygenate->Heat Add_Initiator Add Initiator (e.g., EBiB) Heat->Add_Initiator React Polymerize Add_Initiator->React Terminate Terminate (Expose to Air) React->Terminate Remove_Catalyst Remove Catalyst (Alumina Column) Terminate->Remove_Catalyst Precipitate Precipitate in Non-Solvent Remove_Catalyst->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Characterize Characterize Polymer (GPC, NMR) Filter_Dry->Characterize

Caption: Workflow for ATRP of Poly(this compound).

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Purify_Monomer Purify Monomer (Remove Inhibitor) Charge_Flask Charge Flask with Monomer, RAFT Agent, Initiator, Solvent Purify_Monomer->Charge_Flask Deoxygenate Deoxygenate (Freeze-Pump-Thaw) Charge_Flask->Deoxygenate Heat Heat to Reaction Temp Deoxygenate->Heat React Polymerize Heat->React Precipitate Precipitate in Non-Solvent React->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Characterize Characterize Polymer (GPC, NMR) Filter_Dry->Characterize

Caption: Workflow for RAFT Polymerization of Poly(this compound).

Logical Relationships

Logical_Relationships cluster_params Experimental Parameters cluster_props Polymer Properties Monomer_Initiator [Monomer] / [Initiator] Ratio MW Molecular Weight (Mn) Monomer_Initiator->MW Directly Proportional Initiator_RAFT [Initiator] / [RAFT Agent] Ratio PDI Polydispersity (PDI) Initiator_RAFT->PDI Affects Control Temperature Temperature Temperature->PDI Can Increase (Side Reactions) Rate Polymerization Rate Temperature->Rate Increases Solvent Solvent Polarity Solvent->PDI Affects Control Solvent->Rate Affects Rate Purity Reagent Purity Purity->MW Affects Predictability Purity->PDI Inversely Proportional

Caption: Key parameters affecting polymer properties in controlled polymerization.

Technical Support Center: Phenyl Methacrylate (PMA) Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of phenyl methacrylate (PMA) to prevent its auto-polymerization.

Frequently Asked Questions (FAQs)

Q1: What is auto-polymerization and why is it a concern for this compound (PMA)?

A1: Auto-polymerization is a process where monomer molecules react with each other to form a polymer without the intentional addition of an initiator. For PMA, this is a significant concern as it is a spontaneous, exothermic reaction that can generate a substantial amount of heat.[1] This can lead to a dangerous increase in temperature and pressure within the storage container, potentially causing container rupture. The resulting polymer will also render the monomer unusable for most applications.

Q2: What factors can trigger the auto-polymerization of PMA?

A2: The primary triggers for PMA auto-polymerization are:

  • Heat: Elevated temperatures significantly increase the rate of polymerization.[2]

  • Light: UV light can initiate the formation of free radicals, leading to polymerization.

  • Contamination: Contaminants such as peroxides, strong acids, bases, and metals can act as initiators.

  • Inhibitor Depletion: The protective inhibitor present in the monomer can be consumed over time.

  • Absence of Oxygen: Common inhibitors require the presence of dissolved oxygen to function effectively.

Q3: What is an inhibitor and how does it work?

A3: An inhibitor is a chemical added to monomers like PMA to prevent premature polymerization.[3] The most common inhibitor for methacrylates is the monomethyl ether of hydroquinone (MEHQ).[4] MEHQ works by reacting with and neutralizing free radicals that would otherwise initiate the polymerization chain reaction. This process is dependent on the presence of dissolved oxygen.[3]

Q4: What are the ideal storage conditions for PMA?

A4: To maximize shelf life and prevent polymerization, PMA should be stored in a cool, dark, and well-ventilated area, away from sources of heat and direct sunlight. The recommended storage temperature is typically between 2-8°C. It is also crucial to ensure the container is not sealed under an inert atmosphere like nitrogen, as oxygen is required for the inhibitor to be effective. The vapor space in the container should contain 5-21% oxygen (i.e., be open to the air before sealing).

Q5: How can I tell if my PMA has started to polymerize?

A5: Signs of polymerization include:

  • An increase in the viscosity of the liquid.

  • The formation of solid polymer, which may appear as flakes, a solid mass, or a gel-like substance.

  • A noticeable increase in the temperature of the container.

  • A change in the appearance from a clear liquid to being hazy or opaque.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Increased Viscosity or Presence of Solids - Partial auto-polymerization has occurred.- Storage temperature was too high.- Inhibitor has been depleted.- The monomer is past its shelf life.- Do not use. The monomer is likely compromised.- If only a small amount of polymer is present, you may be able to purify the remaining monomer (see Experimental Protocols).- Review storage conditions and ensure they meet recommendations.- Check the inhibitor concentration of the remaining stock.
Monomer is Discolored (e.g., Yellowing) - Oxidation of the inhibitor or other impurities.- Onset of polymerization.- Test for the presence of polymer (see Experimental Protocols).- Measure the inhibitor concentration (see Experimental Protocols).- If no polymer is present and the inhibitor concentration is within an acceptable range, the monomer may still be usable, but it is best to test it on a small scale first.
Low Inhibitor Concentration Detected - Extended storage time.- Exposure to high temperatures, which accelerates inhibitor depletion.- If the monomer has not polymerized, the inhibitor level can be adjusted by adding a concentrated solution of MEHQ. This should be done with extreme caution and thorough mixing.- For critical applications, it is safer to use a fresh batch of the monomer.
Monomer Polymerized During an Experiment - Inhibitor was removed before use, but the monomer was stored for too long or at too high a temperature before the experiment.- Contamination of reaction glassware with initiators (e.g., peroxides).- Ensure that inhibitor-free monomer is used promptly after purification.- Thoroughly clean all glassware to remove any potential contaminants.

Quantitative Data on Storage Stability

Storage Temperature (°C)Typical MEHQ Concentration (ppm)Expected Shelf LifeKey Considerations
2 - 850 - 200> 12 monthsIdeal storage condition to minimize inhibitor depletion and thermal initiation.
25 (Ambient)50 - 2006 - 12 monthsInhibitor will deplete at a faster rate. Regular monitoring of inhibitor concentration is recommended.
> 3050 - 200< 6 monthsSignificant risk of rapid inhibitor depletion and auto-polymerization. Avoid these temperatures for storage.

Note: This table is for illustrative purposes. Actual shelf life can be influenced by factors such as exposure to light and the presence of contaminants.

Experimental Protocols

Protocol 1: Qualitative Test for the Presence of Polymer

This simple test can indicate if polymerization has begun.

Methodology:

  • In a clean glass test tube, add approximately 5 mL of the this compound sample.

  • Add 15 mL of methanol and mix thoroughly by inversion.

  • If the solution remains clear, there is likely no significant amount of polymer present.

  • If the solution becomes cloudy or a precipitate forms, it indicates the presence of poly(this compound), which is insoluble in methanol.

Protocol 2: Spectrophotometric Determination of MEHQ Inhibitor Concentration

This protocol is adapted from the ASTM D3125 standard test method for determining MEHQ in colorless monomeric acrylate esters.

Methodology:

  • Reagent Preparation:

    • Glacial Acetic Acid: Reagent grade.

    • Sodium Nitrite Solution (2% w/v): Dissolve 2 g of sodium nitrite (NaNO₂) in 100 mL of deionized water.

    • MEHQ Standard Stock Solution (200 µg/mL): Accurately weigh 0.2 g of MEHQ into a 1000 mL volumetric flask, dissolve in glacial acetic acid, and dilute to the mark.

  • Calibration Curve:

    • Prepare a series of standards by pipetting 1, 2, 4, 6, and 10 mL of the MEHQ stock solution into separate 50 mL volumetric flasks.

    • Dilute each flask to the mark with glacial acetic acid and mix well. These standards will contain 4, 8, 16, 24, and 40 µg/mL of MEHQ, respectively.

    • Pipette 10 mL of each standard into separate 50 mL volumetric flasks, each containing 20 mL of glacial acetic acid.

    • To each flask, add 1 mL of the 2% sodium nitrite solution and dilute to the mark with glacial acetic acid. Mix well and let stand for 10 minutes.

    • Prepare a blank solution using 30 mL of glacial acetic acid, 1 mL of 2% sodium nitrite solution, and dilute to 50 mL with glacial acetic acid.

    • Using a spectrophotometer, measure the absorbance of each standard at 420 nm against the blank.

    • Plot a graph of absorbance versus the concentration of MEHQ (in µg/mL).

  • Sample Analysis:

    • Weigh an appropriate amount of the this compound sample (e.g., 10 g for an expected MEHQ concentration of 50 ppm) into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.

    • Add 1 mL of the 2% sodium nitrite solution and dilute to the mark with glacial acetic acid. Mix well and let stand for 10 minutes.

    • Measure the absorbance of the sample solution at 420 nm against the blank.

    • Using the calibration curve, determine the concentration of MEHQ in the sample.

Protocol 3: Laboratory-Scale Purification of this compound

This protocol describes a method to remove small amounts of polymer from a partially polymerized PMA sample by precipitation.

Methodology:

  • Transfer the partially polymerized this compound into a clean flask.

  • For every 1 volume of PMA, add 3-4 volumes of a non-solvent for the polymer, such as methanol or a mixture of ethanol and water (e.g., 1:1 v/v).

  • Stir the mixture vigorously for 15-20 minutes. The poly(this compound) should precipitate as a white solid.

  • Filter the mixture to separate the solid polymer from the liquid monomer solution. A Buchner funnel with filter paper is suitable for this.

  • The filtrate contains the purified this compound dissolved in the non-solvent.

  • To recover the pure monomer, the non-solvent must be removed. This can be achieved by rotary evaporation under reduced pressure. Ensure the bath temperature is kept low (e.g., < 40°C) to prevent polymerization of the purified monomer.

  • Important: The purified, inhibitor-free this compound is highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, add a small amount of inhibitor (e.g., MEHQ) and store at 2-8°C.

Visualizations

cluster_triggers Initiation Triggers cluster_process Polymerization Process Heat Heat FreeRadical Free Radical Formation Heat->FreeRadical Light Light Light->FreeRadical Contaminants Contaminants Contaminants->FreeRadical InhibitorDepletion Inhibitor Depletion InhibitorDepletion->FreeRadical Allows radicals to propagate AutoPolymerization Auto-Polymerization FreeRadical->AutoPolymerization Initiates

Caption: Factors leading to the auto-polymerization of this compound.

Start Receiving this compound CheckInhibitor Check Inhibitor Level & Visual Clarity Start->CheckInhibitor Store Store at 2-8°C in a Dark, Well-Ventilated Area CheckInhibitor->Store If OK Discard Discard or Repurify CheckInhibitor->Discard If Polymerized or Inhibitor is Low CheckOxygen Ensure Headspace Contains Air (Oxygen) Store->CheckOxygen Monitor Periodically Monitor Inhibitor Concentration CheckOxygen->Monitor Use Use Monomer Monitor->Use

Caption: Recommended workflow for storing and handling this compound.

References

Side reactions and byproducts in Phenyl methacrylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenyl Methacrylate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound (PMA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.

Synthesis Route 1: Acid-Catalyzed Esterification of Methacrylic Acid with Phenol

  • Q1: My reaction yield is significantly lower than expected. What are the possible causes?

    • A1: Low yields in this synthesis can be attributed to several factors:

      • Incomplete Reaction: The esterification reaction is an equilibrium process. Ensure you are using an effective method to remove water as it forms, such as azeotropic distillation with a suitable solvent (e.g., xylene), to drive the reaction towards the product.

      • Catalyst Inefficiency: The choice and amount of acid catalyst are crucial. Different catalysts exhibit varying efficiencies.[1] Refer to the table below for a comparison of yields with different catalysts.

      • Unwanted Polymerization: Methacrylic acid and the this compound product are susceptible to polymerization at the elevated temperatures required for this reaction. This is a common cause of yield loss.

      • Suboptimal Temperature: The reaction temperature needs to be high enough to facilitate the reaction but not so high that it promotes excessive side reactions or polymerization. A temperature of at least 110°C is generally required.[1]

  • Q2: I observe the formation of a solid, insoluble material in my reaction flask. What is it and how can I prevent it?

    • A2: The formation of a solid is most likely due to the unwanted polymerization of either the methacrylic acid starting material or the this compound product.

    • Troubleshooting Steps:

      • Use of Inhibitors: Introduce a polymerization inhibitor into the reaction mixture. A common and effective method is to bubble air (oxygen) through the reaction mixture.[1]

      • Temperature Control: Avoid excessively high temperatures. While a high temperature is needed for the esterification, prolonged exposure to very high temperatures will accelerate polymerization.

      • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.

  • Q3: After purification, I have identified byproducts with a similar mass to my product. What could they be?

    • A3: A significant side reaction in the acid-catalyzed synthesis of this compound is the Fries rearrangement .[2][3] The this compound product can rearrange in the presence of an acid catalyst to form ortho- and para-isomers of hydroxy methacrylophenone.

    • Byproducts:

      • 2-hydroxy-methacrylophenone (ortho-isomer)

      • 4-hydroxy-methacrylophenone (para-isomer)

    • Troubleshooting Steps:

      • Temperature Control: The temperature at which the reaction is carried out can influence the ratio of the Fries rearrangement products. Lower temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.

      • Catalyst Choice: The type of Lewis or Brønsted acid used can influence the rate of the Fries rearrangement.

      • Purification: Careful purification by column chromatography or distillation is necessary to separate these byproducts from the desired this compound.

Synthesis Route 2: Reaction of Methacryloyl Chloride with Phenol

  • Q4: My final product is impure, and I suspect residual starting materials or reagents. How can I effectively purify my this compound?

    • A4: This synthesis route uses methacryloyl chloride and phenol in the presence of a base, typically triethylamine, to neutralize the HCl byproduct. Common impurities include unreacted phenol, residual triethylamine, and triethylamine hydrochloride.

    • Troubleshooting and Purification Protocol:

      • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential.

        • Wash the organic phase with a dilute acid solution (e.g., dilute HCl) to remove any remaining triethylamine.

        • Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted phenol.

        • Finally, wash with water to remove any residual salts.

      • Drying: Thoroughly dry the organic phase over an anhydrous drying agent like sodium sulfate before removing the solvent.

      • Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

  • Q5: The reaction is not proceeding to completion, even with extended reaction times. What could be the issue?

    • A5: Several factors could be hindering the reaction:

      • Moisture: Methacryloyl chloride is highly reactive towards water. Ensure all your glassware is thoroughly dried and that you are using anhydrous solvents. The presence of moisture will hydrolyze the methacryloyl chloride to methacrylic acid, which is less reactive under these conditions.

      • Base Stoichiometry: Ensure you are using a sufficient amount of triethylamine (or another base) to neutralize the HCl formed during the reaction. At least a stoichiometric equivalent is required. An excess is often used to drive the reaction.

      • Reagent Purity: The purity of your starting materials, especially the methacryloyl chloride, is important. Degraded or impure reagents can lead to lower yields.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via Esterification of Methacrylic Acid and Phenol

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid & Boric Acid1501073
p-Toluenesulfonic Acid1501560
Sulfuric Acid1501568
Polyphosphoric AcidNot specifiedNot specified55

Table 2: Influence of Temperature on Fries Rearrangement Product Ratio

TemperaturePredominant IsomerRationaleReference
Lowpara-isomerKinetic control
Highortho-isomerThermodynamic control (more stable bidentate complex)

Experimental Protocols

Protocol 1: Synthesis of this compound from Methacryloyl Chloride and Phenol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution in an ice bath and add methacryloyl chloride (1.1 equivalents).

  • Base Addition: Slowly add triethylamine (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with dilute hydrochloric acid.

    • Wash the organic layer with saturated sodium bicarbonate solution.

    • Wash the organic layer with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., eluting with a petroleum ether/ethyl acetate mixture) or distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis of this compound from Methacrylic Acid and Phenol (Adapted from)

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add methacrylic acid (1.0 equivalent), phenol (e.g., 0.73 equivalents), an acid catalyst (e.g., a combination of boric acid and sulfuric acid), and a solvent for azeotropic water removal (e.g., xylene).

  • Inhibition of Polymerization: Introduce a gentle stream of air into the reaction mixture throughout the reaction to inhibit polymerization.

  • Reaction: Heat the mixture to reflux (e.g., 150°C) and collect the water in the Dean-Stark trap. Continue heating for several hours (e.g., 10 hours) until no more water is collected.

  • Work-up:

    • Cool the reaction mixture.

    • Wash the organic phase with an aqueous alkali solution (e.g., 1.5 N sodium hydroxide) to remove unreacted methacrylic acid, phenol, and the acid catalyst. Repeat the washing.

  • Purification: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent. Purify the resulting crude this compound by distillation under reduced pressure.

Visualizations

Phenyl_Methacrylate_Synthesis cluster_reactants Reactants cluster_products Product cluster_catalysts Catalysts/Reagents MA Methacrylic Acid PMA This compound MA->PMA + Phenol P Phenol P->PMA P->PMA MC Methacryloyl Chloride MC->PMA + Phenol Acid Acid Catalyst (e.g., H₂SO₄) Base Base (e.g., Triethylamine)

Caption: Main synthetic routes to this compound.

Side_Reactions cluster_polymerization Unwanted Polymerization cluster_fries Fries Rearrangement PMA This compound Polymer Poly(this compound) PMA->Polymer Heat, Initiators Ortho 2-hydroxy-methacrylophenone PMA->Ortho Acid Catalyst, Heat Para 4-hydroxy-methacrylophenone PMA->Para Acid Catalyst, Heat

Caption: Major side reactions in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Type start->check_reaction acid_cat Acid-Catalyzed Esterification check_reaction->acid_cat Methacrylic Acid acyl_chloride Acyl Chloride Route check_reaction->acyl_chloride Methacryloyl Chloride check_polymer Solid Formation? acid_cat->check_polymer check_workup Incomplete Reaction? acyl_chloride->check_workup polymer_issue Issue: Polymerization check_polymer->polymer_issue Yes check_fries Byproducts Detected? check_polymer->check_fries No add_inhibitor Solution: - Add inhibitor (e.g., air) - Control temperature polymer_issue->add_inhibitor end Improved Synthesis add_inhibitor->end fries_issue Issue: Fries Rearrangement check_fries->fries_issue Yes check_fries->end No optimize_temp Solution: - Optimize temperature - Improve purification fries_issue->optimize_temp optimize_temp->end workup_issue Issue: Impurities from work-up check_workup->workup_issue Yes check_workup->end No improve_workup Solution: - Ensure anhydrous conditions - Proper aqueous washing workup_issue->improve_workup improve_workup->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Temperature for Controlled Phenyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the controlled polymerization of Phenyl methacrylate (PMA). The following information is intended to guide the optimization of reaction temperature to achieve desired polymer characteristics.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the controlled radical polymerization of this compound (PMA)?

A good starting point for the controlled radical polymerization of PMA, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is in the range of 60-90°C. For instance, the RAFT dispersion polymerization of a similar monomer, 3-phenylpropyl methacrylate, has been successfully conducted at 70°C.[1] Free-radical polymerization of 4-nitrothis compound has also been reported at 70±1˚C.[2] For ATRP, temperatures in the range of 90°C are commonly used for other methacrylates like benzyl methacrylate.[3]

Q2: How does reaction temperature generally affect the polymerization of PMA?

Reaction temperature is a critical parameter that influences several aspects of polymerization:

  • Rate of Polymerization: Higher temperatures generally lead to a faster rate of polymerization by increasing the rate of initiator decomposition and propagation.[4]

  • Polymer Molecular Weight: In controlled radical polymerization, higher temperatures can sometimes lead to lower molecular weights if chain transfer reactions or termination events become more frequent. Conversely, for some systems, increasing the temperature can improve initiator efficiency and lead to polymers with molecular weights closer to the theoretical values.

  • Polydispersity Index (PDI): The effect of temperature on PDI in controlled polymerization can be complex. An optimal temperature exists where the rates of activation and deactivation are balanced, leading to a narrow molecular weight distribution (low PDI). Deviating from this optimal temperature can increase the PDI.

  • Side Reactions: Excessively high temperatures can lead to side reactions such as thermal self-initiation, chain transfer to monomer or solvent, and polymer degradation, all of which can broaden the PDI and affect the polymer's properties.[5]

Q3: What are the signs that my reaction temperature is too high?

Indications that the reaction temperature may be too high include:

  • A very rapid, uncontrolled polymerization, sometimes referred to as a "runaway" reaction.

  • Yellowing or discoloration of the reaction mixture, suggesting polymer degradation.

  • A broad PDI in the resulting polymer, indicating a loss of control.

  • The formation of insoluble gel, which can result from increased rates of termination or side reactions.

  • Lower than expected molecular weight due to an increased rate of termination or chain transfer reactions.

Q4: What are the consequences of a reaction temperature that is too low?

If the reaction temperature is too low, you might observe:

  • Very slow or no polymerization, as the initiator may not decompose efficiently.

  • Low monomer conversion even after extended reaction times.

  • In some cases, a broader PDI if the initiation is slow and not all chains start growing at the same time.

Troubleshooting Guide

Issue Possible Cause Related to Temperature Troubleshooting Steps
No Polymerization or Very Slow Reaction Temperature is too low: The initiator is not decomposing at a sufficient rate to start the polymerization.- Gradually increase the reaction temperature in 5-10°C increments.- Ensure your initiator is appropriate for the chosen temperature range. For example, AIBN is commonly used in the 50-70°C range, while other initiators have different optimal decomposition temperatures.- Confirm that your thermometer or temperature controller is calibrated and accurate.
Broad Polydispersity Index (PDI > 1.5) Temperature is not optimal: The equilibrium between active and dormant species in a controlled polymerization is highly temperature-dependent. An incorrect temperature can lead to a higher concentration of radicals, increasing termination events.- Systematically vary the temperature to find the optimal point for your specific initiator, catalyst/RAFT agent, and solvent system.- If the PDI is broad at a higher temperature, try decreasing it to slow down termination reactions.- If the reaction is too slow and showing a broad PDI, a slight increase in temperature might improve initiation and control.
Low Molecular Weight and High PDI Temperature is too high: This can lead to an increased rate of chain transfer reactions or termination, resulting in shorter polymer chains and a loss of control.- Lower the reaction temperature.- Consider using a different initiator with a lower decomposition rate at the desired temperature.
Polymer Discoloration (Yellowing) Polymer degradation at high temperatures: this compound and its polymer may be susceptible to thermal degradation at elevated temperatures.- Reduce the polymerization temperature.- Decrease the reaction time to minimize the polymer's exposure to high temperatures.
Gel Formation Excessive termination or cross-linking at high temperatures: High radical concentration at elevated temperatures can lead to irreversible termination reactions and the formation of an insoluble polymer network.- Lower the reaction temperature to reduce the overall radical concentration.- Decrease the initiator concentration.

Data Presentation

Table 1: Effect of Temperature on ATRP of n-Butyl Methacrylate (BMA)

This data is illustrative and based on general principles and data for similar monomers.

Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)PDI (Mw/Mn)
5086510,40011,2001.25
7048513,60014,1001.18
9029515,20015,0001.22

Table 2: Typical Temperature Ranges for Initiators in Radical Polymerization

InitiatorTypical Temperature Range (°C)
Azobisisobutyronitrile (AIBN)50 - 70
Benzoyl Peroxide (BPO)80 - 95
Dicumyl Peroxide120 - 140

Experimental Protocols

The following are generalized protocols for ATRP and RAFT polymerization of this compound. The reaction temperature is a key parameter that should be optimized.

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from procedures for other methacrylates, such as benzyl methacrylate.

Materials:

  • This compound (PMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (1 eq relative to initiator).

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate by several cycles of vacuum and backfilling with inert gas.

  • In a separate flask, prepare a solution of PMA (e.g., 100 eq), EBiB (1 eq), and PMDETA (1 eq) in anisole.

  • Deoxygenate the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.

  • Using a deoxygenated syringe, transfer the solution to the Schlenk flask containing the CuBr.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90°C ).

  • Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight/PDI (via GPC).

  • To stop the polymerization, open the flask to expose the catalyst to air and dilute with a suitable solvent like THF.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst before analysis.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol is a general guideline based on RAFT polymerization of other methacrylates.

Materials:

  • This compound (PMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or another suitable solvent

Procedure:

  • In a reaction vessel, dissolve PMA (e.g., 100 eq), CPDTC (1 eq), and AIBN (e.g., 0.1-0.2 eq relative to RAFT agent) in the chosen solvent.

  • Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the vessel with an inert gas.

  • Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 60-80°C ).

  • Allow the polymerization to proceed for the desired time, with stirring.

  • Monitor the progress of the reaction by taking aliquots for analysis of conversion, molecular weight, and PDI.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer can be isolated by precipitation into a non-solvent such as cold methanol.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing Reaction Temperature cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_optimization Optimization PMA This compound (PMA) (inhibitor removed) Reaction_Setup Set up Reaction under Inert Atmosphere PMA->Reaction_Setup Initiator Initiator (e.g., EBiB for ATRP) Initiator->Reaction_Setup Catalyst Catalyst/RAFT Agent (e.g., CuBr/PMDETA or CPDTC) Catalyst->Reaction_Setup Solvent Solvent (e.g., Anisole, Toluene) Solvent->Reaction_Setup Temp_Control Set and Maintain Reaction Temperature (e.g., 60°C, 70°C, 80°C, 90°C) Reaction_Setup->Temp_Control Sampling Take Samples at Different Time Points Temp_Control->Sampling Conversion Determine Monomer Conversion (NMR, GC) Sampling->Conversion GPC Analyze Molecular Weight (Mn) and Polydispersity (PDI) (GPC/SEC) Sampling->GPC Data_Analysis Analyze Data: Temp vs. Conversion, Mn, PDI Conversion->Data_Analysis GPC->Data_Analysis Optimal_Temp Determine Optimal Temperature Data_Analysis->Optimal_Temp troubleshooting_logic Troubleshooting Logic for Temperature-Related Issues cluster_problems Problem Identification cluster_causes Potential Temperature-Related Cause cluster_solutions Corrective Action Start Polymerization Issue Observed No_Reaction No/Slow Polymerization Start->No_Reaction High_PDI Broad PDI Start->High_PDI Degradation Discoloration/Gel Start->Degradation Too_Low Temperature Too Low No_Reaction->Too_Low Not_Optimal Temperature Not Optimal High_PDI->Not_Optimal Too_High Temperature Too High Degradation->Too_High Increase_Temp Increase Temperature Too_Low->Increase_Temp Vary_Temp Systematically Vary Temperature Not_Optimal->Vary_Temp Decrease_Temp Decrease Temperature Too_High->Decrease_Temp

References

Technical Support Center: Phenyl Methacrylate Monomer Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of phenyl methacrylate monomer after its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound after synthesis?

A1: Purification is a critical step to remove unreacted starting materials, byproducts, and any added inhibitors. Common impurities can include phenol, methacrylic acid, or methacryloyl chloride, as well as catalysts or bases like triethylamine.[1][2] The presence of these impurities can interfere with subsequent polymerization reactions, leading to polymers with inconsistent properties, altered molecular weights, or failed reactions. Furthermore, inhibitors added for storage must be removed before polymerization is attempted.

Q2: What are the primary methods for purifying this compound?

A2: The main purification methods, which can be used alone or in combination, are:

  • Washing with a Caustic Solution: This method uses an aqueous basic solution, such as sodium hydroxide (NaOH), to extract acidic impurities like unreacted phenol and methacrylic acid, as well as phenolic inhibitors.[2]

  • Column Chromatography: Passing the crude monomer through a column packed with an adsorbent like activated alumina or silica gel is effective for removing inhibitors and other polar impurities.

  • Vacuum Distillation: This technique separates the this compound monomer from non-volatile impurities, such as polymers and some inhibitors like phenothiazine (PTZ). It is crucial to perform this under reduced pressure to keep the temperature low and prevent thermal polymerization.

Q3: How can I prevent the monomer from polymerizing during purification?

A3: this compound, like other methacrylates, can polymerize spontaneously, especially when heated. To prevent this:

  • Use Inhibitors: During distillation, a small amount of a polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ, or phenothiazine - PTZ) should be present in the distillation flask.

  • Introduce Air/Oxygen: Many common phenolic inhibitors, like MEHQ, require the presence of oxygen to function effectively as radical scavengers. For this reason, a gentle stream of air is sometimes bubbled through the mixture during distillation. Do not store or handle under a fully inert atmosphere if using an oxygen-dependent inhibitor.

  • Control Temperature: Keep temperatures as low as possible. When using distillation, a high vacuum is essential to lower the monomer's boiling point.

  • Avoid Contaminants: Ensure all glassware is clean and free from radical initiators (e.g., peroxides) or other contaminants that could trigger polymerization.

Q4: How should I store the purified this compound monomer?

A4: Once purified, the monomer is highly susceptible to spontaneous polymerization. It should ideally be used immediately. If short-term storage is necessary, keep the container tightly closed in a cool, dark, and well-ventilated place, such as a refrigerator. Do not store it for extended periods without adding a fresh stabilizer.

Troubleshooting Guide

Issue 1: The monomer polymerized in the distillation flask. What went wrong?

  • Possible Cause 1: Temperature too high. The distillation temperature exceeded the threshold for thermally induced polymerization.

    • Solution: Increase the vacuum to lower the monomer's boiling point. Ensure the heating mantle is set to the lowest possible temperature required for distillation.

  • Possible Cause 2: Insufficient inhibitor. The concentration of the polymerization inhibitor was too low or it was completely consumed during the process.

    • Solution: Ensure an adequate amount of a suitable high-temperature inhibitor, like PTZ, is added to the distillation flask before heating.

  • Possible Cause 3: Lack of oxygen. If using a phenolic inhibitor like MEHQ, an absence of oxygen in the headspace can render it ineffective.

    • Solution: Do not conduct the distillation under a hard, inert vacuum. Allowing a small amount of air to be present, or bubbling a very fine stream of air through the liquid, can stabilize the monomer.

Issue 2: The purified monomer is yellow or discolored.

  • Possible Cause 1: Impurities remain. The discoloration may be due to residual phenolic compounds or other colored byproducts from the synthesis.

    • Solution: Repeat the purification process. Washing with a fresh NaOH solution can remove phenolic impurities. Column chromatography is also effective at removing colored contaminants.

  • Possible Cause 2: Inhibitor presence. Some inhibitors, or their degradation products, can impart color.

    • Solution: If the inhibitor is the cause, purification via column chromatography is the most effective removal method.

Issue 3: The flow rate through my alumina chromatography column is extremely slow.

  • Possible Cause 1: High viscosity of the monomer. this compound can be viscous, impeding its flow through a densely packed column.

    • Solution: Dilute the monomer with a dry, inert, and volatile solvent like hexane. The solvent can be easily removed under reduced pressure after purification.

  • Possible Cause 2: Column packed too tightly. The adsorbent has been packed too densely.

    • Solution: Repack the column, ensuring a less dense and more uniform packing.

Issue 4: NMR analysis shows unreacted starting materials after purification.

  • Possible Cause: Inefficient purification step. The chosen method was not sufficient to remove all unreacted starting materials.

    • Solution: A multi-step purification approach is often more effective. For example, first wash the crude product with an aqueous base to remove acidic starting materials like phenol and methacrylic acid. Then, follow up with vacuum distillation or column chromatography to achieve higher purity.

Data Presentation

Table 1: Common Inhibitors for Methacrylate Monomers

Inhibitor Name Abbreviation Typical Concentration (ppm) Notes
Hydroquinone monomethyl ether MEHQ 10 - 1000 Requires oxygen to be effective; good for storage.
Phenothiazine PTZ 10 - 500 Effective at higher temperatures (distillation); does not require oxygen.
Hydroquinone HQ 100 - 1000 Requires oxygen to be effective.

| 4-tert-Butylcatechol | TBC | 10 - 100 | Effective inhibitor, often removed by washing with NaOH. |

Table 2: Reference Distillation Parameters for Methacrylates Note: Specific values for this compound may vary. These values for similar monomers serve as a guideline. A high vacuum is critical.

Monomer Boiling Point (°C at 760 mmHg) Boiling Point (°C at reduced pressure)
Methyl Methacrylate (MMA) 100 °C 45-47 °C at 100 mmHg

| this compound | 236 °C (approx.) | ~95-100 °C at 10 mmHg (estimated) |

Experimental Protocols

Protocol 1: Purification by Washing with Aqueous Base

This method is effective for removing acidic impurities such as phenol, methacrylic acid, and phenolic inhibitors (e.g., MEHQ, HQ, TBC).

  • Preparation: In a fume hood, place the crude this compound into a separatory funnel.

  • Caustic Wash: Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (containing the extracted impurities) will typically be the bottom layer. Drain and discard this aqueous layer.

  • Repeat: Repeat the washing process (steps 2-3) two more times with fresh portions of the 5% NaOH solution.

  • Water Wash: Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer. Repeat this water wash.

  • Brine Wash: Wash the monomer with a saturated brine solution to help break any emulsions and remove excess water.

  • Drying: Transfer the washed monomer to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for at least 30 minutes.

  • Filtration: Filter the monomer to remove the drying agent. The product is now ready for further purification (e.g., distillation) or immediate use.

Protocol 2: Purification by Column Chromatography

This method is highly effective for removing inhibitors and other polar impurities.

  • Column Preparation: In a fume hood, securely clamp a glass chromatography column. Place a small plug of glass wool at the bottom.

  • Packing: Prepare a slurry of the adsorbent (activated basic alumina is commonly used for removing acidic inhibitors) in a non-polar eluent (e.g., a 10:1 mixture of petroleum ether/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the adsorbent bed.

  • Loading: Once the eluent level reaches the top of the sand, carefully load the crude this compound onto the column.

  • Elution: Add eluent to the column and begin collecting fractions. The purified monomer will elute from the column while the inhibitor and other polar impurities remain adsorbed.

  • Solvent Removal: Combine the fractions containing the pure product and remove the eluent using a rotary evaporator.

  • Storage: The purified monomer should be used immediately or stored appropriately.

Protocol 3: Purification by Vacuum Distillation

This is the preferred method for achieving high purity and removing polymeric byproducts or non-volatile inhibitors.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Inhibitor Addition: Add the crude or pre-washed this compound to the distillation flask. Add a small amount of a high-temperature inhibitor like phenothiazine (PTZ) (e.g., 100-200 ppm) to prevent polymerization.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Heating: Once a stable, high vacuum is achieved, begin gently heating the distillation flask. Introduce a fine stream of air or use a capillary bubbler if an oxygen-dependent inhibitor is present and you are certain it is safe to do so.

  • Distillation: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating potentially explosive polymeric residues.

  • Storage: The freshly distilled monomer is highly pure and uninhibited. It must be used immediately or stabilized and stored in a cool, dark place.

Visualizations

G cluster_0 Post-Synthesis Workup cluster_1 Purification Routes cluster_2 Final Product Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Removes acids, phenols, salts Column Chromatography Column Chromatography Crude Product->Column Chromatography Removes inhibitors, polar impurities Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Aqueous Wash->Vacuum Distillation High purity Pure this compound Pure this compound Column Chromatography->Pure this compound Solvent removal Vacuum Distillation->Pure this compound

Caption: A workflow diagram illustrating the different purification routes for this compound monomer.

G Start Monomer Polymerized During Distillation Check_Temp Was distillation temperature too high? Start->Check_Temp Check_Inhibitor Was an effective inhibitor used? Check_Temp->Check_Inhibitor No Sol_Temp Solution: Increase vacuum to lower boiling point. Check_Temp->Sol_Temp Yes Check_Oxygen Does inhibitor require O2 (e.g., MEHQ)? Check_Inhibitor->Check_Oxygen Yes Sol_Inhibitor Solution: Add high-temp inhibitor (e.g., PTZ) to flask. Check_Inhibitor->Sol_Inhibitor No Sol_Oxygen Solution: Use O2-independent inhibitor OR provide a gentle air stream. Check_Oxygen->Sol_Oxygen Yes End Problem Resolved Check_Oxygen->End No Sol_Temp->End Sol_Inhibitor->End Sol_Oxygen->End

Caption: A troubleshooting flowchart for premature polymerization during distillation.

References

Validation & Comparative

A Comparative Analysis of Phenyl Methacrylate and Methyl Methacrylate: Properties and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polymers with specific functionalities. This guide provides a detailed comparison of Phenyl Methacrylate (PMA) and Methyl Methacrylate (MMA), two common acrylic monomers, and their corresponding polymers, Poly(this compound) (PPMA) and Poly(methyl methacrylate) (PMMA). The following sections detail their physicochemical, mechanical, thermal, and optical properties, supported by experimental data and protocols.

Physicochemical Properties of Monomers

This compound and methyl methacrylate monomers exhibit distinct physicochemical properties owing to the presence of a phenyl versus a methyl group. These differences influence their polymerization behavior and the final properties of the resulting polymers.

PropertyThis compound (PMA)Methyl Methacrylate (MMA)
Molecular Formula C₁₀H₁₀O₂C₅H₈O₂
Molecular Weight 162.19 g/mol [1][2]100.12 g/mol
Density 1.052 g/mL at 25 °C[2]0.944 g/mL at 25 °C
Boiling Point 95-100 °C at 16 mmHg[2]100.3 °C at 760 mmHg
Refractive Index (n20/D) 1.512[2]1.414
Solubility in Water Not miscible or difficult to mix1.5 g/100 mL

Comparative Properties of Polymers: PPMA vs. PMMA

The substitution of a phenyl group for a methyl group in the polymer chain results in significant differences in the mechanical, thermal, and optical properties of the corresponding polymers.

Mechanical Properties

The aromatic ring in PPMA contributes to its increased stiffness compared to PMMA.

PropertyPoly(this compound) (PPMA)Poly(methyl methacrylate) (PMMA)
Density 1.21 g/cm³ (at 20 °C)~1.19 g/cm³
Tensile Strength High47 - 79 MPa
Young's Modulus High2.2 - 3.8 GPa
Elongation at Break Low1 - 30%

Note: Specific quantitative values for the tensile strength and Young's modulus of PPMA were not available in the searched literature, but sources indicate they are generally higher than PMMA due to the rigidity of the phenyl group.

Thermal Properties

PMMA generally exhibits higher thermal stability compared to PPMA.

PropertyPoly(this compound) (PPMA)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) 110 °C~105 °C
Thermal Stability Less stable than PMMAMore stable than PPMA

A study on the thermal decomposition of various polymethacrylates found the order of thermal stability to be PMMA > PPMA.

Optical Properties

The presence of the phenyl group in PPMA significantly influences its optical properties, leading to a higher refractive index and increased UV absorption.

PropertyPoly(this compound) (PPMA)Poly(methyl methacrylate) (PMMA)
Refractive Index (nD20) 1.5711.49
UV Absorption Moderate UV absorbingLow UV absorbility
Transparency TransparentTransparent

The phenyl group in PPMA is responsible for increasing the absorption and refraction of the polymer in the deep UV region (190-260 nm). This property makes PPMA and its copolymers potentially suitable for applications such as photoresists or antireflective coatings.

Experimental Protocols

Free Radical Polymerization of this compound

This protocol describes a typical laboratory-scale synthesis of poly(this compound) via free radical polymerization.

Materials:

  • This compound (PMA) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene as solvent

  • Methanol as a non-solvent for precipitation

  • Schlenk flask and nitrogen line

Procedure:

  • PMA monomer is purified to remove inhibitors.

  • A calculated amount of PMA and AIBN are dissolved in anhydrous toluene in a Schlenk flask.

  • The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • The flask is backfilled with nitrogen and heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization.

  • The reaction is allowed to proceed for a predetermined time.

  • The polymerization is terminated by cooling the reaction mixture.

  • The polymer is precipitated by pouring the viscous solution into a large volume of a non-solvent, such as methanol.

  • The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

G cluster_workflow Free Radical Polymerization Workflow Monomer Purified PMA Monomer ReactionMixture Reaction Mixture in Schlenk Flask Monomer->ReactionMixture Initiator AIBN Initiator Initiator->ReactionMixture Solvent Anhydrous Toluene Solvent->ReactionMixture Degassing Freeze-Pump-Thaw (Degassing) ReactionMixture->Degassing Polymerization Heating under N2 (Initiation & Propagation) Degassing->Polymerization Termination Cooling to Terminate Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation PPMA Purified PPMA Polymer Precipitation->PPMA

Workflow for the free radical polymerization of this compound.
Determination of Tensile Properties (ASTM D882)

This protocol outlines the standard method for assessing the tensile properties of thin polymer films.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Micrometer for measuring film thickness

Procedure:

  • Polymer films of uniform thickness (less than 1 mm) are prepared.

  • Rectangular test specimens are cut from the film with precise dimensions as specified in ASTM D882.

  • The thickness of each specimen is measured at several points along the gauge length, and the average value is recorded.

  • The specimen is mounted in the grips of the UTM, ensuring it is aligned and not slipping.

  • The UTM is set to a constant rate of crosshead displacement.

  • The test is initiated, and the force and elongation are recorded until the specimen breaks.

  • Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.

Measurement of Refractive Index

The refractive index of a transparent polymer film can be determined using a refractometer.

Equipment:

  • Abbe refractometer or a similar instrument

  • A monochromatic light source (e.g., sodium lamp)

  • Contacting liquid with a refractive index higher than the polymer

Procedure:

  • A small, flat, and smooth sample of the polymer is prepared.

  • A drop of the contacting liquid is placed on the prism of the refractometer.

  • The polymer sample is placed on top of the liquid, ensuring good contact and no air bubbles.

  • The light source is directed through the prism and the sample.

  • The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Biocompatibility and Applications in Drug Development

Both PMMA and PPMA are generally considered biocompatible materials. PMMA has a long history of use in biomedical applications, including bone cements and intraocular lenses, and is widely explored as a drug carrier. Its biocompatibility makes it a suitable candidate for developing particulate drug delivery systems. While less data is available specifically for PPMA, its chemical similarity to PMMA suggests it would also exhibit good biocompatibility.

The choice between PMA and MMA in drug delivery formulations can be guided by the desired properties of the final polymer. For instance, the higher refractive index of PPMA could be advantageous in certain optical-based diagnostic applications. The increased hydrophobicity of PPMA due to the phenyl group may also influence drug loading and release kinetics of hydrophobic drugs.

Logical Relationship of Polymer Properties

The chemical structure of the monomer directly dictates the properties of the resulting polymer. The substitution of a methyl group with a phenyl group introduces significant changes that propagate from the molecular level to the macroscopic properties of the material.

G cluster_logic Structure-Property Relationship Monomer Monomer Structure (PMA vs. MMA) PolymerStructure Polymer Chain Structure (PPMA vs. PMMA) Monomer->PolymerStructure Intermolecular Intermolecular Forces (van der Waals, π-π stacking in PPMA) PolymerStructure->Intermolecular Optical Optical Properties (Refractive Index, UV Absorption) PolymerStructure->Optical Mechanical Mechanical Properties (Stiffness, Strength) Intermolecular->Mechanical Thermal Thermal Properties (Tg, Stability) Intermolecular->Thermal Application Potential Applications (Drug Delivery, Optics) Mechanical->Application Thermal->Application Optical->Application

Influence of monomer structure on polymer properties and applications.

Conclusion

The selection between this compound and Methyl Methacrylate allows for the tuning of polymer properties to meet specific application requirements. MMA is a versatile and widely used monomer that produces the well-characterized PMMA, known for its excellent optical clarity and good mechanical properties. PMA, on the other hand, offers a pathway to polymers with a higher refractive index, enhanced UV absorption, and increased rigidity due to the presence of the bulky phenyl group. For researchers in drug development, these differences can be leveraged to design novel drug carriers, medical devices, and diagnostic tools with tailored performance characteristics. A thorough understanding of their comparative properties is essential for making an informed decision in material selection and design.

References

A Comparative Analysis of the Thermal Stability of Poly(phenyl methacrylate) and Poly(methyl methacrylate)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of acrylic polymers, poly(phenyl methacrylate) (PPhMA) and poly(methyl methacrylate) (PMMA) are two prominent members with distinct thermal properties that dictate their suitability for various applications. This guide provides an objective comparison of the thermal stability of PPhMA and PMMA, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selections.

Executive Summary

Poly(methyl methacrylate) (PMMA) generally exhibits higher thermal stability than poly(this compound) (PPhMA). The thermal stability of these polymers is influenced by the nature of the ester side group, which affects the degradation mechanism and the glass transition temperature. While the bulky phenyl group in PPhMA leads to a higher glass transition temperature, it also results in a lower activation energy for decomposition compared to PMMA.

Thermal Stability Comparison

The thermal stability of polymers is a critical parameter, often evaluated by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing insights into its degradation profile, while DSC is used to determine thermal transitions like the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of polymers by monitoring their mass change as a function of temperature in a controlled atmosphere. The onset temperature of decomposition and the temperature of maximum degradation rate are key parameters derived from TGA curves.

ParameterPoly(this compound) (PPhMA)Poly(methyl methacrylate) (PMMA)Reference
Decomposition Temperature Range Lower than PMMA160°C - 440°C[1]
Activation Energy of Decomposition Lower than PMMAHigher than PPhMA[2][3]

Studies have shown that for all values of weight-loss, the thermal stability of PMMA is greater than that of PPhMA.[2][3] The activation energy of decomposition for substituted polymethacrylates follows the order: PMMA > PPhMA.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for determining the glass transition temperature (Tg), which is the reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state.

ParameterPoly(this compound) (PPhMA)Poly(methyl methacrylate) (PMMA)Reference
Glass Transition Temperature (Tg) 89°C - 123°C (362 K - 396 K)~105°C - 122°C

The Tg values of PPhMA samples have been reported to vary from 362 K for undecomposed polymers to 396 K for a polymer treated at 300°C. The literature value for the Tg of PMMA is in a similar range, typically around 105-122°C. The presence of the bulky phenyl group in PPhMA restricts the rotation of the polymer chain, which generally leads to a higher Tg compared to PMMA, where the methyl group is smaller.

Thermal Degradation Mechanisms

The thermal degradation of both PPhMA and PMMA primarily proceeds via depolymerization, yielding the corresponding monomer.

Poly(methyl methacrylate) (PMMA): The thermal degradation of PMMA is well-documented and occurs mainly through a chain-unzipping (depolymerization) process that yields a high recovery of the methyl methacrylate (MMA) monomer. The degradation can be initiated by:

  • Chain-end scission: Initiation from thermally weak bonds at the chain ends.

  • Random chain scission: Random cleavage of the polymer backbone at higher temperatures.

Poly(this compound) (PPhMA): The thermal decomposition of PPhMA also involves depolymerization reactions. The presence of the phenyl group can influence the degradation pathway, but the primary volatile product is the this compound monomer.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of PPhMA and PMMA based on standard methodologies.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A small amount of the polymer sample (typically 3-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or aluminum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10, 20, 30, 40, or 50 K/min) over a specified temperature range (e.g., from ambient temperature to 600°C).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature of maximum weight loss.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating scan to erase the thermal history, followed by a controlled cooling scan, and a final heating scan. A typical heating rate is 10°C/min.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.

Logical Comparison Workflow

G cluster_conclusion Comparative Stability PPhMA Poly(this compound) TGA Thermogravimetric Analysis (TGA) PPhMA->TGA DSC Differential Scanning Calorimetry (DSC) PPhMA->DSC PMMA Poly(methyl methacrylate) PMMA->TGA PMMA->DSC DecompositionTemp Decomposition Temperature TGA->DecompositionTemp ActivationEnergy Activation Energy of Decomposition TGA->ActivationEnergy Tg Glass Transition Temperature (Tg) DSC->Tg StabilityConclusion PMMA > PPhMA DecompositionTemp->StabilityConclusion ActivationEnergy->StabilityConclusion Tg->StabilityConclusion Higher Tg for PPhMA

Caption: A logical workflow diagram illustrating the comparative thermal stability analysis of PPhMA and PMMA.

Conclusion

The comparative analysis of poly(this compound) and poly(methyl methacrylate) reveals distinct differences in their thermal stability. PMMA demonstrates superior thermal stability with a higher decomposition temperature and activation energy for decomposition compared to PPhMA. Conversely, the bulky phenyl side group in PPhMA restricts chain mobility, resulting in a higher glass transition temperature. The selection between these two polymers should, therefore, be guided by the specific thermal requirements of the intended application, balancing the need for dimensional stability at elevated temperatures (higher Tg) with the resistance to thermal degradation.

References

Spectroscopic Fingerprints: A Comparative Guide to Phenyl Methacrylate Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of polymers is paramount. This guide provides a detailed comparison of the spectroscopic properties of poly(phenyl methacrylate) (PPMA), a polymer with significant potential in various applications, including drug delivery systems. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document aims to serve as a practical resource for the characterization of this important macromolecule.

This guide offers a comprehensive overview of the spectroscopic signatures of PPMA, facilitating its identification and characterization. The presented data, compiled from various scientific sources, is organized into clear, comparative tables. Furthermore, detailed experimental protocols for polymer synthesis and spectroscopic analysis are provided to ensure reproducibility and aid in the design of future experiments.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of polymers, providing information about the chemical environment of protons within the macromolecule. The ¹H NMR spectrum of poly(this compound) exhibits characteristic signals corresponding to the protons of the phenyl ring, the polymer backbone, and the methyl group. The precise chemical shifts can be influenced by the solvent used and the tacticity of the polymer (the stereochemical arrangement of the phenyl groups along the polymer chain).

Proton Type Chemical Shift (δ) in ppm Description
Aromatic Protons (C₆H₅)6.5 - 7.5A broad multiplet arising from the protons on the phenyl ring.
Backbone Methylene Protons (-CH₂-)1.5 - 2.5A broad multiplet corresponding to the methylene protons in the polymer backbone.
Alpha-Methyl Protons (α-CH₃)0.5 - 1.5A broad signal attributed to the protons of the methyl group attached to the polymer backbone.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable insights into the carbon skeleton of a polymer. The spectrum of poly(this compound) displays distinct resonances for the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the backbone carbons.

Carbon Type Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)175 - 178
Aromatic Carbons (C₆H₅)120 - 155
Quaternary Carbon (-C(C=O)-)44 - 46
Backbone Methylene Carbon (-CH₂-)51 - 55
Alpha-Methyl Carbon (α-CH₃)16 - 20

IR Spectroscopy Data

Infrared (IR) spectroscopy is a widely used technique to identify functional groups present in a molecule. The IR spectrum of poly(this compound) is characterized by strong absorption bands corresponding to the carbonyl group of the ester, the aromatic ring, and the C-H bonds of the aliphatic backbone and the phenyl group.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3060C-H StretchAromatic
~2950C-H StretchAliphatic (CH₃, CH₂)
~1740C=O StretchEster
~1600, ~1490C=C StretchAromatic Ring
~1200 - 1100C-O StretchEster
~750, ~700C-H BendAromatic (monosubstituted)

Experimental Protocols

Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) using a free radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • This compound monomer is purified to remove any inhibitors.

  • A solution of this compound and a catalytic amount of AIBN in toluene is prepared in a reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

  • The reaction vessel is sealed and heated to a temperature of 60-80 °C in an oil bath with constant stirring.

  • The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

  • The reaction is terminated by cooling the vessel in an ice bath.

  • The polymer is precipitated by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

NMR Spectroscopic Analysis

Sample Preparation:

  • Approximately 10-20 mg of the dried poly(this compound) sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • The sample is gently agitated to ensure complete dissolution.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-10 seconds

    • Pulse width: 30-45 degrees

IR Spectroscopic Analysis

Sample Preparation:

  • Thin Film Method: A thin film of the polymer can be cast onto a salt plate (e.g., KBr or NaCl) from a solution of the polymer in a volatile solvent (e.g., chloroform). The solvent is allowed to evaporate completely before analysis.

  • ATR-FTIR: A small amount of the solid polymer is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a polymer, from synthesis to data interpretation.

Spectroscopic_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Monomer This compound Polymerization Free Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying PPMA Poly(this compound) (PPMA) Drying->PPMA NMR_Sample_Prep NMR Sample Preparation PPMA->NMR_Sample_Prep IR_Sample_Prep IR Sample Preparation PPMA->IR_Sample_Prep NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) NMR_Sample_Prep->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy IR_Sample_Prep->IR_Spectroscopy NMR_Data NMR Spectra (Chemical Shifts, Integration) NMR_Spectroscopy->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spectroscopy->IR_Data Structure Structural Characterization NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of poly(this compound).

A Comparative Study: Free-Radical vs. Anionic Polymerization of Phenyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of polymerization technique is a critical determinant of the final properties and applicability of a polymeric material. For Phenyl methacrylate (PMA), a monomer with a bulky aromatic side group, the polymerization method significantly influences the resulting polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and stereochemistry. This guide provides an objective comparison between free-radical and anionic polymerization of PMA, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthesis route for their specific applications, such as in drug delivery systems, biomedical devices, and advanced materials.

Core Differences at a Glance

Free-radical polymerization is a versatile and widely used technique known for its tolerance to impurities and broad monomer scope. However, it offers limited control over the polymer architecture, leading to polymers with a broad molecular weight distribution. In contrast, anionic polymerization is a "living" polymerization technique that allows for precise control over molecular weight, a narrow PDI, and the synthesis of well-defined block copolymers. This control, however, comes at the cost of stringent requirements for monomer and solvent purity and low reaction temperatures.

Quantitative Data Comparison

The following tables summarize typical quantitative data for the polymerization of this compound and its close analog, Methyl methacrylate (MMA), which serves as a well-studied model for methacrylates. This data highlights the key differences in the level of control achievable with each technique.

Table 1: Comparison of Typical Polymerization Parameters for this compound (PMA)

ParameterFree-Radical PolymerizationAnionic Polymerization
Initiator AIBN, Benzoyl Peroxiden-BuLi, s-BuLi, DPHLi
Solvent Toluene, Benzene, BulkTHF, Toluene
Temperature 60-80°C-78°C
Molecular Weight (Mn) Broadly distributedPredictable by [M]/[I] ratio
Polydispersity Index (PDI) Typically > 1.5Typically < 1.2
Stereochemistry Predominantly syndiotacticToluene: highly isotactic, THF: syndiotactic

Data compiled from literature, including a study on this compound which indicates that anionic polymerization in THF results in polymers with relatively narrow molecular weight distributions.[1][2][3]

Table 2: Representative Experimental Data for Polymerization of Methacrylates

Polymerization MethodMonomerInitiatorSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)
Free-RadicalMMAAIBNToluene7057,0002.1
AnionicMMAn-BuLi/LiClTHF-7825,0001.05
Anionict-BuMA1,1-diphenylhexyllithiumTHF-78180,0001.07[4]

This table presents representative data for methacrylates to illustrate the typical outcomes of each polymerization method.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a typical bulk polymerization of this compound using AIBN as a thermal initiator.

Materials:

  • This compound (PMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Toluene

  • Methanol

  • Schlenk flask

  • Nitrogen or Argon source

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer Purification: this compound is purified by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: A Schlenk flask is charged with this compound (e.g., 10 g, 61.6 mmol) and AIBN (e.g., 0.1 mol% relative to the monomer).

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is backfilled with an inert gas (N₂ or Ar) and immersed in a preheated oil bath at 70°C. The reaction is allowed to proceed with stirring for a specified time (e.g., 6-24 hours).

  • Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The viscous solution is diluted with a small amount of toluene and precipitated into a large volume of cold methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, redissolved in toluene, and reprecipitated in methanol. The final polymer is dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Anionic Polymerization of this compound

This protocol outlines the living anionic polymerization of this compound in THF at low temperatures.

Materials:

  • This compound (PMA), rigorously purified

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Methanol

  • Schlenk line and glassware

  • Dry ice/acetone bath

Procedure:

  • Monomer and Solvent Purification: this compound is meticulously purified by distillation over CaH₂ followed by treatment with a suitable drying agent. THF is distilled under an inert atmosphere from sodium/benzophenone ketyl immediately before use.

  • Reaction Setup: A Schlenk flask is baked under vacuum and backfilled with inert gas. Purified THF is cannulated into the flask, which is then cooled to -78°C using a dry ice/acetone bath.

  • Initiation: A calculated amount of s-BuLi solution is added dropwise via syringe until a faint persistent yellow color is observed, indicating the titration of impurities. The desired amount of s-BuLi initiator is then added.

  • Polymerization: The purified this compound is added slowly to the initiator solution at -78°C. The reaction is typically very fast.

  • Termination: The living polymer chains are terminated by the addition of degassed methanol.

  • Precipitation and Drying: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is collected by filtration and dried in a vacuum oven at 60°C.

Mandatory Visualizations

Polymerization Mechanisms

The fundamental difference between the two polymerization techniques lies in the nature of the propagating species. Free-radical polymerization proceeds via a neutral radical, while anionic polymerization involves a propagating carbanion.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R●) I->R Heat/Light M Monomer (M) RM R-M● M2 Monomer (M) RnM R-(M)n-M● P Polymer RnM->P Combination/ Disproportionation M->RM M2->RnM anionic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) I_anionic Initiator (I⁻) M_anionic Monomer (M) IM I-M⁻ M2_anionic Monomer (M) M_anionic->IM IMn I-(M)n-M⁻ P_anionic Polymer IMn->P_anionic Terminating Agent M2_anionic->IMn experimental_workflow cluster_frp Free-Radical Polymerization Workflow cluster_ap Anionic Polymerization Workflow frp_start Start frp_purify Inhibitor Removal from Monomer frp_start->frp_purify frp_setup Reaction Setup (Flask, Monomer, Initiator) frp_purify->frp_setup frp_degas Degassing (Freeze-Pump-Thaw) frp_setup->frp_degas frp_polymerize Polymerization (e.g., 70°C) frp_degas->frp_polymerize frp_precipitate Precipitation in Methanol frp_polymerize->frp_precipitate frp_dry Drying frp_precipitate->frp_dry frp_end End Product: Poly(PMA) (Broad PDI) frp_dry->frp_end ap_start Start ap_purify Rigorous Purification (Monomer, Solvent) ap_start->ap_purify ap_setup Inert Atmosphere Setup (Schlenk Line) ap_purify->ap_setup ap_cool Cooling to -78°C ap_setup->ap_cool ap_initiate Initiation (e.g., s-BuLi) ap_cool->ap_initiate ap_polymerize Polymerization ap_initiate->ap_polymerize ap_terminate Controlled Termination (e.g., Methanol) ap_polymerize->ap_terminate ap_precipitate Precipitation ap_terminate->ap_precipitate ap_dry Drying ap_precipitate->ap_dry ap_end End Product: Poly(PMA) (Narrow PDI) ap_dry->ap_end

References

A Comparative Guide to Determining the Molecular Weight of Poly(phenyl methacrylate) via GPC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a polymer's molecular weight is crucial as it dictates the material's physical and mechanical properties. This guide provides a detailed comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for characterizing the molecular weight of poly(phenyl methacrylate), supported by experimental data and protocols.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used and powerful technique for determining the molecular weight distribution of polymers.[1][2] The principle of GPC relies on separating polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[3] Larger molecules, which cannot penetrate the pores of the column's stationary phase, elute first, while smaller molecules, which can enter the pores, have a longer path and elute later.[3]

GPC Analysis vs. Alternative Methods: A Head-to-Head Comparison

While GPC is a staple in polymer characterization, other techniques offer unique advantages and can provide complementary information. The following table summarizes the key features of GPC and its main alternatives: Static Light Scattering (SLS), Viscometry, and Mass Spectrometry.

FeatureGel Permeation Chromatography (GPC/SEC)Static Light Scattering (SLS)ViscometryMass Spectrometry (e.g., MALDI-TOF, ESI-MS)
Principle of Measurement Separation by hydrodynamic volume.Measures the intensity of scattered light.Measures the viscosity of a polymer solution.Measures the mass-to-charge ratio of ionized molecules.
Molecular Weight Average Provides number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights.Primarily determines the weight-average molecular weight (Mw).Determines the viscosity-average molecular weight (Mv).Can provide both Mn and Mw.
Molecular Weight Information Provides the full molecular weight distribution (polydispersity index, PDI = Mw/Mn).Can be coupled with GPC to obtain the molecular weight distribution.Does not directly provide the molecular weight distribution.Provides the absolute molecular weight distribution with high resolution.
Type of Measurement Typically a relative method requiring calibration with standards. Can be made absolute with a light scattering detector.An absolute method that does not require calibration standards.A relative method requiring Mark-Houwink constants (K and α).An absolute method.
Advantages - Rapid analysis- Provides detailed molecular weight distribution- Widely available.- Absolute molecular weight measurement- Can determine the radius of gyration (Rg)- Non-destructive.- Simple and inexpensive instrumentation- Wide applicability.- High accuracy and resolution- Provides information on end-groups and polymer structure- Fast analysis times.
Limitations - Requires calibration with suitable standards- Limited to soluble polymers.- Sensitive to dust and aggregates- Requires knowledge of the refractive index increment (dn/dc)- Typically limited to dilute solutions.- Requires known Mark-Houwink constants for the specific polymer-solvent system- Provides only an average molecular weight.- Can be challenging for high molecular weight polymers- Potential for fragmentation of polymer chains during ionization.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are the experimental protocols for each of the discussed techniques.

Gel Permeation Chromatography (GPC) of Poly(this compound)

This protocol outlines the steps for determining the molecular weight of poly(this compound) using a conventional GPC system with a refractive index (RI) detector.

a) Sample Preparation:

  • Accurately weigh 1-2 mg of the poly(this compound) sample.

  • Dissolve the sample in 1 mL of HPLC-grade tetrahydrofuran (THF). Ensure complete dissolution, which may take several hours. For high molecular weight polymers, a lower concentration (e.g., 0.5 mg/mL) may be necessary to avoid high viscosity.

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

b) Instrumentation and Conditions:

  • GPC System: An Agilent 1260 Infinity II GPC/SEC System or similar.

  • Columns: A set of two Agilent PLgel MIXED-D columns or equivalent, suitable for a broad range of molecular weights.

  • Mobile Phase: HPLC-grade tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 100 µL.

c) Calibration:

  • Prepare a series of polystyrene or poly(methyl methacrylate) standards of known molecular weight and narrow polydispersity in THF.

  • Inject each standard and record the elution volume.

  • Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

d) Data Analysis:

  • Inject the prepared poly(this compound) sample.

  • Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the sample's chromatogram.

Static Light Scattering (SLS)

SLS measures the time-averaged intensity of scattered light to determine the absolute weight-average molecular weight.

a) Sample Preparation:

  • Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., toluene) at a known concentration.

  • Create a series of dilutions from the stock solution.

  • Filter all solutions through a 0.2 µm filter to remove dust.

b) Instrumentation and Conditions:

  • Instrument: A multi-angle light scattering (MALS) detector coupled with a concentration detector (e.g., RI detector).

  • Light Source: A high-intensity monochromatic laser.

  • Measurement: The intensity of scattered light is measured at multiple angles for each concentration.

c) Data Analysis:

  • A Zimm plot is constructed by plotting Kc/R(θ) versus sin²(θ/2) + kc, where K is an optical constant, c is the concentration, R(θ) is the excess Rayleigh ratio, and k is a constant.

  • The weight-average molecular weight (Mw) is determined from the intercept at zero angle and zero concentration.

Viscometry

This method relates the viscosity of a polymer solution to its molecular weight through the Mark-Houwink equation.

a) Sample Preparation:

  • Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., toluene) at a known concentration.

  • Prepare a series of dilutions from the stock solution.

b) Instrumentation and Conditions:

  • Instrument: An Ubbelohde or Cannon-Fenske viscometer.

  • Temperature: A constant temperature bath is required to maintain a precise temperature (e.g., 25 °C).

  • Measurement: The flow time of the pure solvent (t₀) and each polymer solution (t) are measured.

c) Data Analysis:

  • The relative, specific, and reduced viscosities are calculated for each concentration.

  • The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity to zero concentration.

  • The viscosity-average molecular weight (Mv) is calculated using the Mark-Houwink equation: [η] = K * Mv^α, where K and α are constants specific to the polymer-solvent-temperature system.

Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provides absolute molecular weight data with high resolution.

a) Sample Preparation:

  • Dissolve the poly(this compound) sample in a suitable solvent (e.g., THF).

  • Mix the polymer solution with a matrix solution (e.g., dithranol) that absorbs the laser energy.

  • Spot the mixture onto a MALDI target plate and allow the solvent to evaporate.

b) Instrumentation and Conditions:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Laser: A pulsed laser is used to desorb and ionize the sample.

  • Analyzer: The time of flight of the ions through a flight tube is measured to determine their mass-to-charge ratio.

c) Data Analysis:

  • The resulting mass spectrum shows a distribution of peaks, each corresponding to a specific polymer chain length.

  • From the mass spectrum, the number-average (Mn) and weight-average (Mw) molecular weights, as well as the PDI, can be calculated. The structure of the end groups can also be identified.

Visualizing the Processes

Diagrams can aid in understanding the experimental workflows and the relationships between these analytical techniques.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing p1 Dissolve Poly(this compound) in Solvent (e.g., THF) p2 Filter Solution (0.2 µm) p1->p2 a1 Inject Sample into GPC System p2->a1 a2 Separation in Column (based on hydrodynamic volume) a1->a2 a3 Detection (e.g., RI Detector) a2->a3 d1 Generate Chromatogram a3->d1 d2 Apply Calibration Curve d1->d2 d3 Calculate Mn, Mw, PDI d2->d3

Caption: Experimental workflow for GPC analysis.

Method_Comparison cluster_main Molecular Weight Determination cluster_alternatives Alternative Methods GPC GPC/SEC SLS Static Light Scattering (Absolute Mw) GPC->SLS Provides Mw distribution when coupled VIS Viscometry (Relative Mv) GPC->VIS More detailed info (distribution vs. average) MS Mass Spectrometry (Absolute Mn, Mw, Structure) GPC->MS Relative vs. Absolute (GPC can be relative)

Caption: Comparison of GPC and alternative methods.

References

A Comparative Guide to the Quantitative Determination of Residual Phenyl Methacrylate Monomer in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of residual monomers, such as Phenyl methacrylate (PMA), in polymeric materials can significantly impact the final product's performance, safety, and regulatory compliance. Accurate quantification of these residual monomers is therefore a critical aspect of quality control in the polymer, pharmaceutical, and medical device industries. This guide provides an objective comparison of common analytical techniques for the determination of residual PMA, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific application.

Analytical Methodologies at a Glance

Several analytical techniques can be employed for the quantitative determination of residual this compound in polymers. The most prevalent and effective methods include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages in terms of sensitivity, selectivity, and sample preparation requirements.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds. Its high sensitivity to hydrocarbons makes it well-suited for detecting residual monomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides a high degree of certainty in compound identification, which is particularly valuable in complex polymer matrices. A multi-analyte GC-MS method has been developed for the determination of 84 substances from plastic food contact materials, including this compound[1][2].

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of analytes, including those that are not sufficiently volatile for GC analysis. It is a powerful tool for the separation and quantification of residual monomers in various polymer systems.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for each of the discussed techniques, which can be adapted and optimized for specific polymer types and analytical instrumentation.

Sample Preparation: Solvent Extraction

A common approach for preparing polymer samples for both GC and HPLC analysis is solvent extraction.

Protocol:

  • Weigh a representative sample of the polymer (typically 0.1 - 1.0 g).

  • Finely grind or cut the polymer to increase the surface area for extraction.

  • Place the polymer sample in a glass vial.

  • Add a known volume of a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran) to dissolve or swell the polymer.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure complete extraction of the residual monomer.

  • If the polymer has not fully dissolved, centrifuge the mixture and collect the supernatant.

  • Filter the extract through a 0.2 µm syringe filter prior to injection into the chromatograph.

Sample Preparation: Headspace Gas Chromatography (HS-GC)

For volatile monomers like PMA, headspace analysis offers a cleaner and often faster alternative to solvent extraction, as it minimizes matrix effects.

Protocol:

  • Accurately weigh a small amount of the polymer sample (e.g., 100 mg) directly into a headspace vial.

  • Seal the vial hermetically.

  • Place the vial in the headspace autosampler and incubate at an elevated temperature (e.g., 120 °C) for a set period (e.g., 30 minutes) to allow the volatile monomers to partition into the headspace.

  • A sample of the headspace gas is then automatically injected into the GC.

dot

General workflow for residual PMA determination.

Quantitative Data Comparison

The performance of each analytical method is summarized in the tables below. It is important to note that the provided values for this compound are based on typical performance for similar analytes and may vary depending on the specific instrumentation, polymer matrix, and method optimization.

Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID)

ParameterTypical Performance for this compound
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program 50 °C (2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Temp. 300 °C
LOD ~0.1 - 1 mg/kg
LOQ ~0.5 - 5 mg/kg
Linearity (r²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Performance for this compound
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Monitored Ions (m/z) 162 (Molecular Ion), 134, 105, 77[1][2]
LOD ~0.05 - 0.5 mg/kg
LOQ ~0.2 - 2 mg/kg
Linearity (r²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Table 3: High-Performance Liquid Chromatography (HPLC)

ParameterTypical Performance for this compound
Column C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector Diode Array Detector (DAD) at ~210 nm
LOD ~0.1 - 1 mg/kg
LOQ ~0.5 - 5 mg/kg
Linearity (r²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

dot

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics GCFID GC-FID Sensitivity Sensitivity GCFID->Sensitivity High Selectivity Selectivity GCFID->Selectivity Moderate Cost Cost GCFID->Cost Low Versatility Versatility GCFID->Versatility Volatiles GCMS GC-MS GCMS->Sensitivity Very High GCMS->Selectivity Very High GCMS->Cost High GCMS->Versatility Volatiles (ID) HPLC HPLC HPLC->Sensitivity Moderate to High HPLC->Selectivity High HPLC->Cost Medium HPLC->Versatility Broad Range

Comparison of key performance characteristics.

Conclusion

The choice of analytical method for the quantitative determination of residual this compound in polymers depends on the specific requirements of the analysis. GC-FID offers a cost-effective and reliable solution for routine quality control. GC-MS provides the highest level of confidence in identification and is ideal for complex matrices or when unambiguous confirmation is required. HPLC is a versatile technique that is particularly useful for less volatile monomers or when a single method is desired for a range of different analytes. By carefully considering the experimental protocols and performance data presented in this guide, researchers can select and implement the most appropriate method to ensure the quality and safety of their polymeric materials.

References

Phenyl Methacrylate Copolymers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the selection of a polymer platform is a critical decision that influences the efficacy, stability, and delivery of therapeutic agents. Phenyl methacrylate (PMA) copolymers are emerging as a versatile class of materials with tunable properties, offering potential advantages over established polymers. This guide provides a comprehensive comparison of PMA copolymers with alternative materials, supported by experimental data, to aid in the selection of the optimal polymer for your research needs.

Structure-Property Relationship of this compound Copolymers

The properties of this compound (PMA) copolymers are intrinsically linked to their molecular structure. The incorporation of the bulky, aromatic phenyl group in the methacrylate monomer unit imparts distinct characteristics to the resulting polymer. By copolymerizing PMA with other monomers, such as methyl methacrylate (MMA), it is possible to finely tune the thermal, mechanical, and optical properties of the final material.

The key structural factors influencing the properties of PMA copolymers include:

  • Monomer Composition: The ratio of PMA to the comonomer(s) is the primary determinant of the copolymer's properties. Increasing the PMA content generally leads to a higher glass transition temperature (Tg), increased refractive index, and altered mechanical strength.

  • Molecular Weight and Distribution: The average molecular weight and polydispersity of the copolymer chains affect properties such as mechanical strength and solution viscosity.

  • Copolymer Architecture: The arrangement of monomer units along the polymer chain (e.g., random, block, graft) can significantly impact the macroscopic properties and self-assembly behavior of the copolymers.

The following diagram illustrates the fundamental relationship between the structure of PMA copolymers and their resulting physicochemical properties.

G Structure-Property Relationship of this compound Copolymers cluster_structure Structural Features cluster_properties Physicochemical Properties Monomer Composition Monomer Composition Thermal Properties (Tg) Thermal Properties (Tg) Monomer Composition->Thermal Properties (Tg) Influences chain stiffness Mechanical Properties Mechanical Properties Monomer Composition->Mechanical Properties Affects intermolecular forces Optical Properties (Refractive Index) Optical Properties (Refractive Index) Monomer Composition->Optical Properties (Refractive Index) Aromatic ring effect Molecular Weight Molecular Weight Molecular Weight->Mechanical Properties Determines chain entanglement Copolymer Architecture Copolymer Architecture Copolymer Architecture->Thermal Properties (Tg) Copolymer Architecture->Mechanical Properties Drug Delivery Applications Drug Delivery Applications Thermal Properties (Tg)->Drug Delivery Applications Mechanical Properties->Drug Delivery Applications Optical Properties (Refractive Index)->Drug Delivery Applications Biocompatibility Biocompatibility Biocompatibility->Drug Delivery Applications

Caption: Interplay of structural factors and resulting properties in PMA copolymers.

Performance Comparison: this compound Copolymers vs. Alternatives

The selection of a polymer for a specific application often involves a trade-off between various properties. The following tables summarize the key performance indicators of poly(this compound) (PPhMA) and its copolymers in comparison to a widely used alternative, poly(methyl methacrylate) (PMMA).

Table 1: Thermal and Optical Properties

PropertyPoly(this compound) (PPhMA)Poly(methyl methacrylate) (PMMA)Reference
Glass Transition Temperature (Tg) ~110 °C~105 °C (atactic)[1]
Thermal Stability Lower than PMMAHigher than PPhMA[2][3]
Refractive Index ~1.571~1.49

Table 2: Mechanical Properties

PropertyPoly(this compound) CopolymersPoly(methyl methacrylate) (PMMA)Reference
General Characteristic Generally possess high tensile strengthGood tensile strength
Tensile Strength Varies with comonomer. Copolymerization with styrene can increase tensile strength.~64.7 MPa
Tensile Modulus Varies with comonomer.~3352 MPa
Impact Strength Varies with comonomer. Copolymerization with acrylonitrile can increase impact strength.-

Biocompatibility and Considerations for Drug Delivery

For drug delivery applications, the biocompatibility of the polymer is of paramount importance. Methacrylate-based polymers, including both PMA and PMMA, are generally considered biocompatible. However, the presence of residual unreacted monomers can lead to cytotoxicity. Therefore, purification of the polymer is a critical step in the development of drug delivery systems. While PMMA has a long history of use in biomedical devices, specific biocompatibility data for this compound copolymers in drug delivery contexts is an active area of research. The aromatic nature of the phenyl group may influence protein adsorption and cellular interactions, which requires careful evaluation for specific applications.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of copolymers. Below are representative methodologies for the synthesis of this compound copolymers and their characterization.

Synthesis of this compound-co-Methyl Methacrylate (P(PMA-co-MMA))

This protocol describes a typical free-radical solution polymerization for synthesizing a random copolymer of this compound and Methyl methacrylate.

G Synthesis Workflow for P(PMA-co-MMA) start Start dissolve Dissolve PMA, MMA, and AIBN in Toluene start->dissolve purge Purge with Nitrogen for 30 min dissolve->purge heat Heat reaction mixture to 70-80°C purge->heat polymerize Polymerize for 6-24 hours heat->polymerize precipitate Precipitate in excess Methanol polymerize->precipitate filter Filter and collect the polymer precipitate->filter dry Dry in vacuum oven at 40-50°C filter->dry end End dry->end

Caption: Free-radical solution polymerization of P(PMA-co-MMA).

Materials:

  • This compound (PMA), purified

  • Methyl methacrylate (MMA), purified

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

Procedure:

  • In a reaction flask, dissolve the desired molar ratio of this compound and Methyl methacrylate monomers and the initiator (AIBN, typically 1 mol% of total monomers) in anhydrous toluene.

  • Seal the flask and purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Immerse the flask in a preheated oil bath at 70-80 °C and stir the reaction mixture.

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

  • After the reaction, cool the flask to room temperature and pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization Methods

The synthesized copolymers should be thoroughly characterized to determine their structure and properties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the copolymer composition and microstructure.

  • Method: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl3). Record 1H NMR and 13C NMR spectra. The ratio of the integrated peak areas of the aromatic protons from the PMA units to the methyl protons from the MMA units can be used to calculate the copolymer composition.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To verify the incorporation of both monomers into the copolymer chain.

  • Method: Record the FTIR spectrum of the solid polymer. Look for characteristic absorption bands of both PMA (e.g., aromatic C=C stretching) and MMA (e.g., C=O stretching of the ester group).

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Method: Dissolve the copolymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polymer standards (e.g., polystyrene).

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To measure the glass transition temperature (Tg) of the copolymer.

  • Method: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan.

References

Safety Operating Guide

Proper Disposal of Phenyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of phenyl methacrylate, a flammable and irritant chemical. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, it is crucial to handle this chemical with appropriate safety measures in a well-ventilated area, preferably within a fume hood.[3]

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential.[4]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves offer short-term protection against small splashes, but for more extensive handling, supported polyvinyl alcohol (PVA) gloves are recommended.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for inhalation of vapors, a respirator may be necessary.

Spill Management Protocol

In the event of a this compound spill, immediate action is required to contain and clean up the material safely.

For small spills (less than 20ml):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation and eliminate all ignition sources.

  • Contain the spill using an inert absorbent material such as vermiculite or diatomaceous earth.

  • Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.

For large spills (greater than 20ml or if a respirator is required):

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

This compound Disposal Procedure

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound is considered a hazardous waste due to its flammability and irritant properties.

Step-by-Step Disposal Guide:

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

    • The container must be kept tightly closed when not in use.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name ("this compound") and a description of its hazards (e.g., "Flammable," "Irritant").

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Waste this compound is typically disposed of via incineration at a permitted hazardous waste facility.

    • Empty containers that held this compound should be handled as hazardous waste unless they are triple-rinsed. If the bottle is "empty" and nothing drips out when inverted, it may be disposed of as regular trash, but it is best to consult your institution's specific policies.

Quantitative Data Summary

PropertyValueSource
UN Number 3272
Hazard Class 3 (Flammable Liquid)
Packing Group III
Flash Point 140 °F (60 °C)

This compound Disposal Workflow

cluster_0 On-Site Handling cluster_1 Disposal Pathway A This compound Use B Generate Waste A->B C Small Spill (<20ml) B->C Spill Occurs D Large Spill (>20ml) B->D Spill Occurs G Collect in Labeled Hazardous Waste Container B->G Routine Waste E Contain & Absorb C->E F Evacuate & Call EHS D->F E->G H Store in Designated Area G->H I Schedule Waste Pickup with EHS/Contractor H->I J Transport to Permitted Hazardous Waste Facility I->J K Incineration J->K

Caption: Decision-making workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenyl methacrylate, offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Adherence to proper safety protocols is critical to mitigate these risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is the first line of defense when working with this compound. The following table summarizes the required PPE and safety measures.

Protection Type Equipment/Procedure Rationale & Citation
Eye and Face Protection Safety glasses with side shields and a face shield.To protect against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., latex or equivalent). A complete suit protecting against chemicals or a lab coat should be worn.To prevent skin contact, which can cause irritation and potential allergic reactions.[2] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.To avoid inhalation of vapors, which may cause respiratory tract irritation.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before breaks.A fundamental practice to minimize exposure and prevent accidental ingestion or contamination.
Engineering Controls Work in a well-ventilated area, preferably within a fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.To control vapor concentrations, reduce inhalation risk, and prevent ignition from flammable vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.

  • Keep the container tightly closed and store it upright to prevent leakage.

  • Store locked up and away from incompatible materials such as oxidizing agents, acids, and bases. A polymerization inhibitor is often added to the product for stability during storage.

2. Handling and Use:

  • Ensure all personnel are trained on the hazards and safe handling procedures.

  • Work in a designated area, such as a fume hood, to minimize inhalation exposure.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

3. Spill Management:

  • In case of a spill, evacuate the area and remove all sources of ignition.

  • For small spills (<1 L), trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.

  • For large spills (>1 L), evacuate the area and contact emergency services and the environmental health and safety department.

  • Collect the absorbed material in a suitable, closed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers if possible.

  • Handle uncleaned empty containers as you would the product itself. Incineration is a recommended disposal method.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Exposure Type Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse the eyes cautiously with plenty of water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Fire Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish the fire. Water spray can also be used. Wear self-contained breathing apparatus for firefighting if necessary.

This compound Spill Response Workflow

The following diagram illustrates the step-by-step workflow for responding to a this compound spill, ensuring a safe and effective cleanup process.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Emergency_Response Emergency Response cluster_Disposal Disposal Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Assess Assess Spill Size Ventilate->Assess SmallSpill Small Spill (<1L) Assess->SmallSpill Size? LargeSpill Large Spill (>1L) Assess->LargeSpill PPE Don Appropriate PPE SmallSpill->PPE Proceed with Caution ContactEHS Contact Emergency Services & EHS LargeSpill->ContactEHS Immediate Action Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste in Accordance with Regulations Clean->Dispose

Caption: Workflow for this compound Spill Response.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl methacrylate
Reactant of Route 2
Reactant of Route 2
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